molecular formula C20H24O7 B1630833 Demethoxydeacetoxypseudolaric acid B CAS No. 500736-17-4

Demethoxydeacetoxypseudolaric acid B

货号: B1630833
CAS 编号: 500736-17-4
分子量: 376.4 g/mol
InChI 键: QPFFEVMIQIJTGZ-XYWPTNBISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demethoxydeacetoxypseudolaric acid B is a natural product found in Pseudolarix amabilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its origin, synthetic approaches, and biological activities. While specific data for this compound is emerging, this document leverages information on the closely related and well-studied Pseudolaric acid B to provide a comprehensive understanding of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Origin and Isolation

This compound is a natural product isolated from the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This tree has a history of use in traditional Chinese medicine for treating various ailments. The root and trunk bark of P. amabilis are the primary sources of a variety of bioactive diterpenoids, including the pseudolaric acids.

General Isolation Protocol

Experimental Protocol: General Isolation of Diterpenoids from Pseudolarix amabilis

  • Plant Material Collection and Preparation: The root or trunk bark of Pseudolarix amabilis is collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Diterpenoids like the pseudolaric acids are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

  • Structure Elucidation: The purity and structure of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start Powdered Pseudolarix amabilis Bark extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Hexane, Ethyl Acetate, etc.) concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc isolated_compound Isolated Demethoxydeacetoxy- pseudolaric acid B prep_hplc->isolated_compound spectroscopy Structural Elucidation (NMR, MS) isolated_compound->spectroscopy

Figure 1. General workflow for the isolation of this compound.

Chemical Synthesis

A total synthesis of this compound has not been explicitly reported in the literature. However, the successful total synthesis of the more complex analogue, Pseudolaric acid B, by Trost and colleagues provides a viable strategic blueprint. The synthesis of these molecules is challenging due to the presence of a strained bicyclo[5.3.0]decane core and multiple stereocenters.

Retrosynthetic Analysis and Key Strategies

The synthesis of pseudolaric acid analogues generally involves the construction of the seven-membered ring fused to a five-membered ring. Key synthetic strategies that could be adapted for the synthesis of this compound include:

  • [4+3] Cycloaddition Reactions: To construct the seven-membered ring.

  • Ring-Closing Metathesis (RCM): To form the macrocyclic precursor to the bicyclic system.

  • Radical Cyclizations: To forge key carbon-carbon bonds.

The synthesis would likely start from readily available chiral building blocks to control the stereochemistry of the final product.

G target This compound intermediate1 Key Bicyclic Intermediate target->intermediate1 Late-stage functionalization intermediate2 Functionalized Cyclopentane intermediate1->intermediate2 Ring Formation Strategy ([4+3] cycloaddition or RCM) intermediate3 Acyclic Precursor intermediate2->intermediate3 Fragment Coupling starting_materials Chiral Starting Materials intermediate3->starting_materials Initial Stereocenter Setup

Figure 2. A plausible retrosynthetic approach for this compound.

Biological Activity

While extensive biological data for this compound is not yet available, studies on its analogues, particularly Pseudolaric acid B, suggest a range of promising activities.

Cytotoxic Activity

An analog of this compound has demonstrated potent cytotoxic activities against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HMEC-1Microvascular Endothelial0.136
HL-60Promyelocytic Leukemia0.245
A-549Lung Carcinoma0.387
MB-MDA-468Breast Cancer0.452
BEL-7402Hepatocellular Carcinoma0.891
HCT116Colon Cancer1.162
HeLaCervical Cancer0.753
Data for a semi-synthesized analog of this compound.
Antifungal Activity

The pseudolaric acids are known for their antifungal properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not reported, Pseudolaric acid B has shown significant activity against various fungal strains. It is plausible that this compound shares a similar antifungal profile.

Mechanism of Action and Signaling Pathways

Studies on Pseudolaric acid B indicate that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated in the action of Pseudolaric acid B is the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a critical mechanism for its anti-cancer effects. It is highly probable that this compound exerts its biological effects through similar mechanisms.

G cluster_pathway Postulated PI3K/AKT/mTOR Signaling Pathway Inhibition compound Demethoxydeacetoxy- pseudolaric acid B pi3k PI3K compound->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Figure 3. Postulated mechanism of action via the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This compound is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and infectious diseases. While current knowledge is partly inferred from its structural analogues, the available data warrants further investigation into this specific molecule. Future research should focus on:

  • Developing a scalable and efficient total synthesis.

  • Conducting comprehensive biological evaluations to determine its full therapeutic potential and mechanism of action.

  • Optimizing the isolation protocol from its natural source for large-scale production.

This technical guide provides a foundational understanding of this compound and aims to stimulate further research and development in this area.

Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid natural product. The information is curated for professionals in research, science, and drug development, with a focus on its origin, isolation, and potential biological activities.

Source and Biological Context

This compound is a natural compound isolated from the golden larch tree, Pseudolarix amabilis. This tree, also known by synonyms such as Pseudolarix kaempferi, is native to China. The primary source of this compound is the root bark, referred to in traditional Chinese medicine as Cortex Pseudolaricis. Pseudolarix amabilis is a rich source of various bioactive diterpenoids and triterpenoids, many of which, including the closely related pseudolaric acids A and B, have demonstrated significant biological activities such as antifungal and cytotoxic effects.

Physicochemical and Spectroscopic Data

ParameterData
Molecular Formula C₂₁H₂₆O₅
Molecular Weight 358.43 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol (B145695), DMSO; Insoluble in water
¹H NMR (CDCl₃) Data not available in searched literature.
¹³C NMR (CDCl₃) Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.
Purity >98% (typical for isolated natural products)
Typical Yield Data not available in searched literature.

Experimental Protocols

The following is a representative experimental protocol for the isolation of diterpenoid acids from Pseudolarix amabilis, based on common laboratory practices for natural product isolation from this species. This protocol should be considered a general guideline and may require optimization for the specific isolation of this compound.

Objective: To extract and isolate this compound from the root bark of Pseudolarix amabilis.

Materials:

  • Dried root bark of Pseudolarix amabilis

  • 95% Ethanol (EtOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Methodology:

  • Extraction: a. The dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically. b. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: a. The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane. b. The dichloromethane fraction, which is expected to contain the diterpenoids, is collected and concentrated.

  • Chromatographic Purification: a. Silica Gel Column Chromatography: The concentrated dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). b. Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known pseudolaric acids are pooled, concentrated, and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on size. c. Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase gradient of acetonitrile and water. This step allows for the isolation of pure this compound.

  • Structure Elucidation and Characterization: a. The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. b. The purity of the final compound is assessed by analytical HPLC.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are limited in the available literature. However, extensive research has been conducted on the closely related compound, Pseudolaric acid B (PAB) , also isolated from Pseudolarix amabilis. PAB has been shown to exhibit potent anticancer activity, and its mechanisms of action provide a strong indication of the potential biological activities of this compound.

PAB has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways:

  • PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis.

  • Mitochondrial Apoptosis Pathway: PAB can induce apoptosis by affecting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.

The following diagram illustrates the known signaling pathway of the related compound, Pseudolaric acid B.

Pseudolaric_Acid_B_Signaling_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits Mitochondrion Mitochondrion PAB->Mitochondrion induces stress AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of the related compound, Pseudolaric acid B.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.

Isolation_Workflow Start Start: Dried Root Bark of Pseudolarix amabilis Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partition Solvent Partitioning (Dichloromethane) Crude_Extract->Partition DCM_Fraction Dichloromethane Fraction Partition->DCM_Fraction Silica_Column Silica Gel Column Chromatography DCM_Fraction->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Prep_HPLC Preparative HPLC Sephadex_Column->Prep_HPLC Pure_Compound Pure Demethoxydeacetoxy- pseudolaric acid B Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Preliminary Investigation of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. PAB has a long history of use in traditional Chinese medicine for its antifungal properties. Modern research has unveiled its potent anticancer, anti-angiogenic, and immunosuppressive activities. DMDA-PLB, as a structurally related analog, has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, suggesting its potential as a promising candidate for further preclinical and clinical investigation. This document provides a preliminary technical overview of DMDA-PLB, summarizing its known biological activities, proposing its likely mechanisms of action based on the extensive research of its parent compound, and detailing relevant experimental methodologies.

Introduction

Pseudolaric acid B (PAB), the parent compound of this compound, is the most abundant and biologically active diterpenoid isolated from Cortex pseudolaricis[1][2]. It has been the subject of numerous studies investigating its therapeutic potential, particularly in oncology. PAB is known to exert its cytotoxic effects through the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3][4]. Its efficacy, however, can be limited by factors such as poor water solubility and the potential for drug resistance.

To address these limitations and explore the structure-activity relationship of this class of compounds, various derivatives of PAB have been synthesized. This compound (CAS No. 82508-36-9; Molecular Formula: C20H24O7) is one such analog, created through the semi-synthesis from PAB[5][6]. This guide focuses on the preliminary investigation of DMDA-PLB, presenting its known anti-proliferative data and postulating its mechanism of action.

Biological Activity: Anti-proliferative Effects

DMDA-PLB has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, as well as an endothelial cell line, indicating its potential as both an anticancer and anti-angiogenic agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCell TypeIC50 (µM)[5]
HMEC-1Human Microvascular Endothelial Cells0.136 - 1.162
HL-60Human Promyelocytic Leukemia0.136 - 1.162
A-549Human Lung Carcinoma0.136 - 1.162
MB-MDA-468Human Breast Adenocarcinoma0.136 - 1.162
BEL-7402Human Hepatocellular Carcinoma0.136 - 1.162
HCT116Human Colorectal Carcinoma0.136 - 1.162
HeLaHuman Cervical Adenocarcinoma0.136 - 1.162

Proposed Mechanism of Action

While the specific signaling pathways modulated by DMDA-PLB have not been explicitly elucidated in published literature, it is highly probable that its mechanism of action mirrors that of its well-studied parent compound, Pseudolaric acid B. The primary molecular target of PAB is tubulin, leading to microtubule network disruption. This initial event triggers a cascade of downstream signaling events culminating in apoptosis. The following signaling pathways are likely perturbed by DMDA-PLB.

Microtubule Destabilization and Cell Cycle Arrest

Similar to PAB, DMDA-PLB is anticipated to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cellular microtubule network would interfere with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence of this is an arrest of the cell cycle at the G2/M phase, preventing cellular proliferation.

G Proposed Workflow for Cell Cycle Analysis cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis a Cancer Cells b Treat with DMDA-PLB (Various Concentrations and Time Points) a->b c Harvest and Fix Cells (e.g., with 70% Ethanol) b->c d Stain DNA with Propidium Iodide (PI) c->d e Flow Cytometry Analysis d->e f Quantify Cell Population in G1, S, and G2/M Phases e->f

Figure 1: Experimental workflow for cell cycle analysis.

Induction of Apoptosis via PI3K/AKT/mTOR Pathway

PAB has been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway by DMDA-PLB would likely lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering the mitochondrial pathway of apoptosis.

G Proposed PI3K/AKT/mTOR Signaling Inhibition DMDA_PLB DMDA-PLB PI3K PI3K DMDA_PLB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 2: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Modulation of Inflammatory and Immune Signaling

PAB has also been reported to suppress T-lymphocyte activation and inhibit inflammatory responses through the downregulation of the NF-κB and p38 MAPK signaling pathways. Given that chronic inflammation is a hallmark of cancer, the potential immunomodulatory and anti-inflammatory effects of DMDA-PLB could contribute to its overall anticancer activity.

G Proposed Modulation of Inflammatory Pathways DMDA_PLB DMDA-PLB NFkB NF-κB Pathway DMDA_PLB->NFkB Inhibits p38_MAPK p38 MAPK Pathway DMDA_PLB->p38_MAPK Inhibits Inflammation Pro-inflammatory Cytokines & COX-2 Expression NFkB->Inflammation p38_MAPK->Inflammation

Figure 3: Proposed anti-inflammatory signaling modulation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary investigation of DMDA-PLB.

Synthesis of this compound

The synthesis of DMDA-PLB is achieved through a semi-synthetic approach starting from its natural precursor, Pseudolaric acid B. The process involves chemical modifications to remove the methoxy (B1213986) and acetoxy groups. A general outline of the synthesis, based on the structural differences, would involve:

  • Isolation of Pseudolaric acid B: PAB is first extracted and purified from the root bark of Pseudolarix kaempferi.

  • Demethoxylation: A chemical reaction to cleave the methoxy group. This could potentially be achieved using strong acids or other demethylating agents.

  • Deacetylation: A hydrolysis reaction, typically under basic or acidic conditions, to remove the acetyl group from the ester.

  • Purification: The final product, DMDA-PLB, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Note: For the specific reaction conditions, catalysts, and yields, it is essential to refer to the detailed synthetic procedures outlined in the primary literature, such as Yang et al., J Med Chem. 2008 Jan 10;51(1):77-85.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of DMDA-PLB is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of DMDA-PLB (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions

The potent in vitro anti-proliferative activity of DMDA-PLB warrants further investigation. Future studies should focus on:

  • Elucidation of Specific Molecular Targets: While microtubule disruption is a likely mechanism, binding studies with purified tubulin are needed for confirmation.

  • Detailed Mechanistic Studies: Comprehensive analysis of the effects of DMDA-PLB on the signaling pathways outlined in this guide, using techniques such as Western blotting, qPCR, and reporter assays.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of DMDA-PLB in animal models, such as xenograft models using the cell lines against which it has shown high potency.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of DMDA-PLB to determine its drug-like properties and therapeutic window.

Conclusion

This compound is a promising semi-synthetic analog of Pseudolaric acid B with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is likely multifaceted, involving the disruption of microtubule dynamics and the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation. The data and proposed mechanisms presented in this technical guide provide a strong rationale for the continued investigation of DMDA-PLB as a potential novel anticancer therapeutic.

References

An In-depth Technical Guide to the Discovery and History of Pseudolaric Acid B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a structurally complex diterpenoid that has garnered significant attention in the scientific community for its wide range of biological activities.[1][2] Isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, this natural product has a rich history in traditional Chinese medicine for treating various ailments.[1] Modern research has unveiled its potential as a lead compound in the development of novel therapeutics, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the discovery, history, and the subsequent development of Pseudolaric acid B analogs, with a focus on quantitative biological data, experimental methodologies, and the underlying molecular mechanisms of action.

Discovery and History

The use of the root bark of Pseudolarix kaempferi, known as "Tu-Jin-Pi" in traditional Chinese medicine, dates back centuries for the treatment of fungal skin infections and eczema.[1] The primary bioactive constituent responsible for these therapeutic effects was later identified as Pseudolaric acid B.[2] Initial scientific investigations in the latter half of the 20th century focused on isolating and characterizing the chemical structures of the pseudolaric acids.

Pseudolaric acid B possesses a unique and complex chemical architecture, featuring a tricyclic core with a trans-fused polyhydroazulene skeleton.[3] This intricate structure has presented a significant challenge for total synthesis, a feat that has been accomplished and reported in the scientific literature, paving the way for the synthesis of novel analogs.[3] Early biological screening of PAB revealed its potent antifungal and antifertility properties.[3][4] Subsequent research has expanded the known bioactivities of PAB to include potent anticancer, anti-angiogenic, and immunomodulatory effects, establishing it as a valuable scaffold for drug discovery.[1]

Pseudolaric Acid B Analogs: Synthesis and Development

The promising biological profile of Pseudolaric acid B has spurred considerable interest in the synthesis of its analogs to improve potency, selectivity, and pharmacokinetic properties. The majority of synthetic efforts have focused on modifying the C-5 carboxyl group of the side chain, leading to the generation of a diverse library of ester and amide derivatives.[1]

Ester and Amide Derivatives

The synthesis of ester and amide analogs of Pseudolaric acid B is typically achieved through standard coupling reactions. For amide synthesis, PAB is reacted with a variety of amines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).[1] Esterification can be accomplished using corresponding alcohols under suitable conditions. These modifications have led to the discovery of analogs with enhanced biological activities. For instance, certain amide derivatives have demonstrated improved anti-proliferative activity against various cancer cell lines compared to the parent compound.[1]

Quantitative Data on Biological Activity

A critical aspect of drug development is the quantitative assessment of the biological activity of new chemical entities. The following tables summarize the in vitro cytotoxicity of Pseudolaric acid B and a selection of its analogs against various human cancer cell lines, presented as IC50 values (the half-maximal inhibitory concentration).

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Pseudolaric acid B0.26 - 0.691.110.17 - 5.200.17 - 5.2010[2][4][5]
Hydrazineyl amide 12-----[1]
Amide Derivative0.21----

Table 1: In Vitro Cytotoxicity (IC50) of Pseudolaric Acid B and Selected Analogs against Human Cancer Cell Lines.

Cell LinePseudolaric Acid B IC50 (nM)Combretastatin A-4 IC50 (nM)Reference
MCF-7 (Breast Carcinoma)260 - 6905 - 20[5]
MDA-MB-435 (Melanoma)260 - 6905 - 20[5]
CA46 (Burkitt Lymphoma)260 - 6905 - 20[5]
MDA-MB-231 (Breast)260-[5]
HOP-18 (Lung)1200-[5]
SK-OV-3 (Ovarian)1200-[5]

Table 2: Comparative in Vitro Cytotoxicity of Pseudolaric Acid B and Combretastatin A-4. [5]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Pseudolaric acid B or its analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Incubation: Incubate the tubulin solution with various concentrations of Pseudolaric acid B, its analogs, or a known tubulin inhibitor (e.g., colchicine) at 37°C.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the change in absorbance over time for each compound concentration to determine the inhibitory effect on tubulin polymerization. The IC50 value for inhibition of polymerization can be calculated from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Pseudolaric acid B and its analogs exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Inhibition of Tubulin Polymerization

A primary mechanism of the anticancer activity of Pseudolaric acid B is its ability to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][7]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Pseudolaric Acid B Pseudolaric Acid B Pseudolaric Acid B->Tubulin Dimers Binds to Colchicine Site Pseudolaric Acid B->Microtubules Inhibits Polymerization

Caption: PAB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pseudolaric acid B has been shown to inhibit this pathway, contributing to its anticancer effects.

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Outcomes Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pseudolaric Acid B Pseudolaric Acid B Pseudolaric Acid B->PI3K Inhibits Pseudolaric Acid B->Akt Inhibits Phosphorylation

Caption: PAB inhibits the PI3K/Akt/mTOR signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer. Pseudolaric acid B has been demonstrated to suppress the activation of this pathway.

cluster_0 NF-κB Pathway cluster_1 Nuclear Events Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50)->NF-κB (p65/p50) IκBα-NF-κB Complex->NF-κB (p65/p50) IκBα Degradation Gene Transcription Pro-inflammatory & Pro-survival Genes NF-κB (p65/p50) ->Gene Transcription Pseudolaric Acid B Pseudolaric Acid B Pseudolaric Acid B->IKK Complex Inhibits Pseudolaric Acid B->IκBα-NF-κB Complex Prevents IκBα Degradation

References

Chemical structure and properties of Demethoxydeacetoxypseudolaric acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B is a diterpenoid natural product isolated from the golden larch tree, Pseudolarix amabilis. As a member of the complex family of pseudolaric acids, this compound is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a summary of the available information on its chemical structure and properties. It is important to note that while the chemical identity of this compound is established, detailed studies on its biological activities and mechanism of action are limited in publicly available scientific literature. Much of the research on compounds from Pseudolarix amabilis has focused on other derivatives, such as Pseudolaric acid B.

Chemical Structure and Properties

This compound is identified by the CAS Number 82508-36-9 and possesses the molecular formula C20H24O7. It is also known by the synonyms Demethylpseudolaric acid C and Deacetyldemethylpseudolaric acid B.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
CAS Number 82508-36-9[1]
Molecular Formula C20H24O7[2]
Molecular Weight 376.40 g/mol [2]
Compound Type Diterpenoid[2]
Appearance Solid, White to off-whiteN/A
Botanical Source Pseudolarix amabilis (Golden Larch)[2]

Physicochemical Data

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State SolidAs supplied by vendors.
Color White to off-whiteAs supplied by vendors.
Melting Point Not availableData not found in scientific literature.
Boiling Point Not availableData not found in scientific literature.
Solubility Not availableData not found in scientific literature.

Biological Activity and Mechanism of Action

Specific studies detailing the biological activity and mechanism of action for this compound (CAS 82508-36-9) are scarce. While other diterpenoids isolated from Pseudolarix amabilis have demonstrated cytotoxic and antiviral activities, it is not confirmed that this compound shares these properties.

It is important to distinguish this compound from a similarly named "this compound analog" (CAS 500736-17-4), which has a different molecular formula (C24H30O8) and has been reported to be semi-synthesized from Pseudolaric acid B. This analog has shown potent activities against various cancer cell lines. However, this activity cannot be directly attributed to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively described in the available literature. The general approach for isolating natural products like this compound from its botanical source, Pseudolarix amabilis, would follow a standard phytochemical workflow.

General Workflow for Isolation and Characterization of Natural Products

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structure Elucidation & Analysis cluster_bioassay Biological Evaluation plant_material Plant Material (Pseudolarix amabilis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Fractionation) crude_extract->fractionation purification Preparative HPLC fractionation->purification isolated_compound Isolated Compound purification->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS) isolated_compound->spectroscopy bioassays In vitro / In vivo Assays isolated_compound->bioassays structure Structure Determination spectroscopy->structure activity_assessment Activity Assessment bioassays->activity_assessment

Caption: General workflow for natural product isolation and characterization.

Conclusion

This compound is a structurally identified diterpenoid from Pseudolarix amabilis. While its chemical formula and CAS number are established, there is a notable lack of comprehensive public data regarding its specific physicochemical properties, biological activities, and mechanisms of action. This presents an opportunity for further research to explore the potential of this natural product. Future studies are required to elucidate its biological profile and potential therapeutic applications. Researchers interested in this compound should focus on its isolation from the natural source and subsequent comprehensive biological screening.

References

Navigating the Bioavailability of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B (DDPB), a natural diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. However, a comprehensive understanding of its bioavailability is paramount for its successful translation into a clinical candidate. This technical guide synthesizes the available, albeit limited, pharmacokinetic data on closely related analogs, outlines relevant experimental methodologies, and visualizes key pathways to provide a foundational resource for researchers. While direct bioavailability data for DDPB is not yet available in published literature, this guide leverages information on its parent compound, Pseudolaric Acid B (PAB), and its derivatives to infer potential pharmacokinetic characteristics and guide future research.

Introduction to this compound

This compound is a derivative of Pseudolaric acid B, a major bioactive component isolated from the root bark of Pseudolarix kaempferi. PAB and its analogs have demonstrated a wide range of biological activities, including potent antifungal, anti-angiogenic, and anticancer properties.[1][2] The structural modifications in DDPB compared to PAB may influence its physicochemical properties and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough investigation into the bioavailability of DDPB is a critical step in its preclinical development.

Pharmacokinetic Profile: Insights from a Pseudolaric Acid B Derivative

Direct pharmacokinetic studies on this compound are not publicly available. However, a study on a hydrazineyl amide derivative of Pseudolaric Acid B (referred to as compound 12) provides valuable preliminary insights into the potential in vivo behavior of this class of compounds.[3] The following table summarizes the pharmacokinetic parameters of this derivative in mice following a single intravenous administration.

Table 1: Pharmacokinetic Parameters of a Pseudolaric Acid B Derivative (Compound 12) in Mice (Intravenous Administration)

ParameterValueUnit
Dose1mg/kg
Half-life (T½)40.2h
Peak Plasma Concentration (Cmax)32.1ng/mL
Time to Peak Concentration (Tmax)0.083h

Data sourced from a study on a hydrazineyl amide derivative of Pseudolaric Acid B.[3]

Note: This data is for a structurally related compound and administered intravenously. The oral bioavailability of DDPB is expected to be different and requires dedicated studies.

Experimental Protocols for Bioavailability Assessment

To determine the bioavailability of DDPB, a series of in vivo and in vitro experiments are necessary. The following protocols are based on standard methodologies used in pharmacokinetic studies and can be adapted for DDPB.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical approach to assess the oral bioavailability of a test compound in rats.

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.

Materials:

  • This compound (pure compound)

  • Healthy, male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral and intravenous administration (e.g., a mixture of saline, ethanol, and Cremophor EL)

  • Intravenous (IV) and oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[4]

Methodology:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing:

    • Intravenous Group: Administer DDPB dissolved in the vehicle to one group of rats via the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral Group: Administer DDPB suspended in the vehicle to a second group of rats via oral gavage at a higher dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of DDPB in rat plasma.[4] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare a standard curve of DDPB in blank plasma to quantify the concentrations in the study samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), half-life (T½), and clearance.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Analytical Method for Quantification in Plasma

A robust analytical method is crucial for accurate pharmacokinetic analysis. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[4]

Workflow for UPLC-MS/MS Method Development:

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimize MS/MS Parameters (MRM transitions, cone voltage, collision energy) Chromatography Develop UPLC Method (Column, mobile phase, gradient) Optimization->Chromatography Extraction Optimize Sample Preparation (Protein precipitation, LLE, or SPE) Chromatography->Extraction Validation Validate Method (Linearity, accuracy, precision, stability) Extraction->Validation Analysis Quantify DDPB in Plasma Samples Validation->Analysis

UPLC-MS/MS Method Development Workflow

Potential Metabolic Pathways and Influencing Factors

The metabolism of Pseudolaric Acid B has been linked to the gut microbiota.[5] This suggests that DDPB may also undergo significant presystemic metabolism in the gastrointestinal tract, which could impact its oral bioavailability.

Potential Signaling Pathways Modulated by Pseudolaric Acid B and its Analogs:

Research on PAB has indicated its involvement in various cellular signaling pathways, primarily in the context of its anticancer effects. These pathways could also be relevant for DDPB.

G cluster_0 Pseudolaric Acid B (PAB) / DDPB cluster_1 Cellular Effects cluster_2 Signaling Pathways PAB PAB / DDPB Microtubules Microtubule Destabilization PAB->Microtubules Angiogenesis Inhibition of Angiogenesis PAB->Angiogenesis Immune Immunomodulation PAB->Immune CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Potential Signaling Pathways Modulated by PAB/DDPB

Conclusion and Future Directions

The bioavailability of this compound remains a critical knowledge gap in its development as a potential therapeutic agent. This guide provides a framework for initiating such investigations by leveraging data from a closely related analog and outlining standard experimental protocols. Future research should focus on conducting comprehensive in vivo pharmacokinetic studies to determine the absolute oral bioavailability of DDPB. Furthermore, elucidating its metabolic fate, including the role of gut microbiota, and identifying key transporters involved in its absorption will be crucial for optimizing its delivery and therapeutic efficacy. The insights gained from these studies will be instrumental in advancing DDPB from a promising natural product to a viable clinical candidate.

References

Early Investigations into the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific studies on the biological activity of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), a semi-synthetic derivative of Pseudolaric acid B. The focus is on its anti-angiogenic and cytotoxic properties, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways. While the full text of the seminal early study by Yang and colleagues (2008) is not publicly available, this guide synthesizes information from accessible abstracts and related literature to offer a thorough understanding of DMDA-PAB's potential as a therapeutic agent.

Quantitative Data Summary

Early research indicates that a this compound analog exhibits potent cytotoxic and anti-angiogenic activities across a range of human cell lines. The available data on its inhibitory concentrations (IC50) are summarized below.

Cell LineCell TypeBiological ActivityIC50 Range (µM)
HMEC-1Human Microvascular Endothelial CellsAnti-angiogenesisPotent Inhibition
HL-60Human Promyelocytic LeukemiaCytotoxicity0.136 - 1.162
A-549Human Lung CarcinomaCytotoxicity0.136 - 1.162
MB-MDA-468Human Breast AdenocarcinomaCytotoxicity0.136 - 1.162
BEL-7402Human Hepatocellular CarcinomaCytotoxicity0.136 - 1.162
HCT116Human Colon CarcinomaCytotoxicity0.136 - 1.162
HeLaHuman Cervical AdenocarcinomaCytotoxicity0.136 - 1.162

Experimental Protocols

The following are detailed methodologies for key in vitro assays typically employed in the preliminary assessment of compounds like DMDA-PAB.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., HL-60, A-549, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMDA-PAB in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Endothelial Cell Tube Formation Assay for Anti-Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of DMDA-PAB or a vehicle control.

  • Cell Seeding: Seed the cell suspension onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Mechanisms

Based on studies of the parent compound, Pseudolaric acid B, DMDA-PAB is likely to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Potential Signaling Pathways

dot

Signaling_Pathways cluster_0 DMDA-PAB Action cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Mitochondrial Apoptosis Pathway DMDA-PAB DMDA-PAB PI3K PI3K DMDA-PAB->PI3K Inhibition Mitochondria Mitochondria DMDA-PAB->Mitochondria Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Angiogenesis Assessment cluster_2 Phase 3: Mechanistic Studies A1 Cell Line Panel (e.g., HL-60, A-549, HeLa) A2 MTT Assay A1->A2 A3 Determine IC50 Values A2->A3 B1 Endothelial Cells (HMEC-1) A3->B1 If cytotoxic B2 Tube Formation Assay B1->B2 B3 Quantify Tube Inhibition B2->B3 C1 Apoptosis Assays (e.g., Annexin V) B3->C1 If anti-angiogenic C2 Western Blot for Signaling Proteins C1->C2 C3 Elucidate Mechanism of Action C2->C3

Methodological & Application

Application Notes and Protocols for Demethoxydeacetoxypseudolaric acid B

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound, has garnered significant attention in the field of oncology for its potent anti-cancer properties. These application notes provide a detailed overview of the experimental protocols and key findings related to DMDA-PLB, with a focus on its mechanism of action. The information presented herein is based on studies conducted on the closely related compound Pseudolaric acid B (PAB), which is often used interchangeably in the literature.

Data Presentation: Anti-proliferative Activity of Pseudolaric Acid B

The anti-proliferative effects of Pseudolaric acid B (PAB) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
MDA-MB-231Triple-Negative Breast Cancer19.324[1]
MDA-MB-231Triple-Negative Breast Cancer8.348[1]
MDA-MB-231Triple-Negative Breast Cancer5.7672[1]
HN22Head and Neck Cancer~0.7 (as µg/mL)24N/A
U87Glioblastoma~1024N/A
HCT-116Colon Cancer1.11Not SpecifiedN/A

Mechanism of Action: Signaling Pathways

DMDA-PLB exerts its anti-cancer effects primarily through the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.

G2_M_Arrest_Pathway cluster_DMDA_PLB DMDA-PLB cluster_Upstream Upstream Signaling cluster_Downstream Downstream Effectors cluster_Cell_Cycle_Machinery Cell Cycle Machinery DMDA_PLB DMDA-PLB ATM ATM DMDA_PLB->ATM activates Wee1 Wee1 DMDA_PLB->Wee1 increases expression Chk2 Chk2 ATM->Chk2 activates p53 p53 Chk2->p53 activates Cdc25C Cdc25C Chk2->Cdc25C inhibits p21 p21 p53->p21 induces expression Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB1 inhibits Cdc25C->Cdc2_CyclinB1 activates Wee1->Cdc2_CyclinB1 inhibits G2_M_Arrest G2/M Arrest Cdc2_CyclinB1->G2_M_Arrest progression blocked

Caption: DMDA-PLB-induced G2/M cell cycle arrest signaling pathway.

Upon treatment, DMDA-PLB activates ATM, which in turn activates the checkpoint kinase Chk2.[2][3] Activated Chk2 has two distinct downstream effects: it activates p53 and inhibits Cdc25C.[2][3] The activation of p53 leads to the increased expression of p21, a cyclin-dependent kinase inhibitor that directly inhibits the Cdc2/Cyclin B1 complex.[1][2][3] Simultaneously, the inhibition of Cdc25C phosphatase, coupled with an increase in Wee1 kinase expression, leads to the inhibitory phosphorylation of Cdc2, further inactivating the Cdc2/Cyclin B1 complex.[2][3] The net result is the arrest of the cell cycle at the G2/M transition, preventing cancer cell proliferation.[1]

In addition to cell cycle arrest, DMDA-PLB also induces apoptosis through the PI3K/AKT/mTOR signaling pathway.

Apoptosis_Pathway cluster_DMDA_PLB DMDA-PLB cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis DMDA_PLB DMDA-PLB PI3K PI3K DMDA_PLB->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibition of this pathway leads to

Caption: DMDA-PLB-induced apoptosis via the PI3K/AKT/mTOR pathway.

DMDA-PLB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival.[1] By downregulating this pathway, DMDA-PLB promotes apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Assays Cell_Culture Cancer Cell Lines DMDA_PLB_Treatment DMDA-PLB Treatment Cell_Culture->DMDA_PLB_Treatment Cell_Viability Cell Viability Assay (MTT/CCK-8) DMDA_PLB_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) DMDA_PLB_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) DMDA_PLB_Treatment->Apoptosis Western_Blot Western Blotting DMDA_PLB_Treatment->Western_Blot Tubulin_Polymerization Tubulin Polymerization Assay DMDA_PLB_Treatment->Tubulin_Polymerization

References

Techniques for using Demethoxydeacetoxypseudolaric acid B in lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in biomedical research for its potent biological activities.[1][2][3] Primarily recognized for its robust anti-cancer properties, PAB has demonstrated efficacy against a wide array of cancer cell lines.[1][4] Its multifaceted mechanism of action, which includes the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development.[5][6][7]

These application notes provide a comprehensive guide for the laboratory use of Pseudolaric Acid B. This document outlines its primary applications, summarizes its cytotoxic efficacy in various cancer cell lines, and offers detailed protocols for fundamental in vitro and in vivo experiments.

Primary Applications

  • Anti-cancer Research: PAB serves as a valuable tool for studying cancer cell biology, including apoptosis, cell cycle arrest, and signal transduction.[5][6][7]

  • Drug Discovery: Its potent cytotoxic effects make it a lead compound for the development of novel anti-cancer therapeutics.[1]

  • Microtubule Dynamics Studies: As a microtubule-destabilizing agent, PAB is useful for investigating the role of the cytoskeleton in various cellular processes.[6][7]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Pseudolaric Acid B across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
MDA-MB-231Triple-Negative Breast Cancer~7.548CCK-8
HN22Head and Neck Cancer~0.724Trypan Blue Exclusion
HO-8910Ovarian CancerNot specified-Not specified
A2780Ovarian CancerNot specified-Not specified
MCF-7Breast Cancer436Not specified
HepG2215Hepatitis B virus-secreting hepatocellular carcinoma436Not specified
HUVECHuman Umbilical Vein Endothelial Cells0.5 - 106-72Not specified
QGY-TR50Taxol-Resistant Liver CancerNot specified-Not specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B exerts its anti-cancer effects through the modulation of several key signaling pathways.

Apoptosis Induction Pathways

PAB induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB->DR5 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) PAB->Bcl2 Casp8 Cleaved Caspase-8 DR5->Casp8 Activation Casp3 Cleaved Caspase-3 Casp8->Casp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Casp9 Cleaved Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced apoptosis signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]

PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules Inhibition Tubulin Tubulin Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with PAB (various concentrations) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate for 2h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read start Treat cells with PAB harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze start Inject cancer cells subcutaneously into mice tumor_growth Allow tumors to grow to a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer PAB or vehicle (e.g., intraperitoneally) randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Sacrifice mice and harvest tumors for analysis monitor->end

References

Practical Applications of Demethoxydeacetoxypseudolaric Acid B in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Demethoxydeacetoxypseudolaric acid B (DMDA-PLA-B) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While research specifically focused on DMDA-PLA-B is still emerging, its analog has demonstrated significant potential as an anti-cancer agent. This document provides an overview of its known applications in oncology research, including its cytotoxic effects and potential mechanisms of action, largely inferred from studies on its parent compound, PAB. Detailed protocols for key experimental assays are also provided to facilitate further investigation into its therapeutic potential.

Overview of Anti-Cancer Activity

A this compound analog has shown potent cytotoxic activities against a variety of human cancer cell lines.[1][2][3] The inhibitory concentrations (IC50) for this analog range from 0.136 to 1.162 μM, indicating broad-spectrum anti-proliferative effects.[1][2][3]

Table 1: Cytotoxic Activity of this compound Analog

Cell LineCancer TypeIC50 Range (μM)
HMEC-1Microvascular Endothelial0.136 - 1.162
HL-60Promyelocytic Leukemia0.136 - 1.162
A-549Lung Carcinoma0.136 - 1.162
MDA-MB-468Breast Cancer0.136 - 1.162
BEL-7402Hepatocellular Carcinoma0.136 - 1.162
HCT116Colorectal Carcinoma0.136 - 1.162
HeLaCervical Cancer0.136 - 1.162

Data sourced from studies on a DMDA-PLA-B analog.[1][2][3]

Potential Mechanisms of Action

The precise molecular mechanisms of DMDA-PLA-B are not yet fully elucidated. However, based on the extensive research on its parent compound, Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA-B may exert its anti-cancer effects through the induction of apoptosis and inhibition of key cell survival pathways.

Induction of Apoptosis via the Mitochondrial Pathway

PAB has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and is often hyperactivated in cancer.[5][6][7][8] Studies on PAB have demonstrated its ability to inhibit this pathway, leading to decreased cancer cell viability.[4] It is plausible that DMDA-PLA-B shares this mechanism of action.

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation DMDA_PLA_B DMDA-PLA-B (Hypothesized) DMDA_PLA_B->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by DMDA-PLA-B.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of DMDA-PLA-B. These are based on established methodologies used for its parent compound, PAB.

Cell Viability Assay (MTT or CCK-8)

This assay is used to determine the cytotoxic effects of DMDA-PLA-B on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (DMDA-PLA-B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of DMDA-PLA-B in DMSO and dilute to various concentrations in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of DMDA-PLA-B. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm (MTT) or 450 nm (CCK-8) using a microplate reader.

  • Calculate the cell viability and the IC50 value.

Diagram 2: Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with DMDA-PLA-B (various concentrations) Incubate_24h->Treat_Compound Incubate_Timepoints Incubate for 24, 48, 72h Treat_Compound->Incubate_Timepoints Add_Reagent Add MTT or CCK-8 reagent Incubate_Timepoints->Add_Reagent Incubate_Final Incubate 2-4h Add_Reagent->Incubate_Final Measure_Absorbance Measure absorbance Incubate_Final->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing cell viability after drug treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with DMDA-PLA-B.

Materials:

  • Cancer cell lines

  • 6-well plates

  • DMDA-PLA-B

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of DMDA-PLA-B for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell lines

  • DMDA-PLA-B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Chemiluminescence detection system

Procedure:

  • Treat cells with DMDA-PLA-B for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Future Directions

Further research is warranted to fully characterize the anti-cancer properties of this compound. Key areas for future investigation include:

  • In vivo studies: Evaluating the efficacy and toxicity of DMDA-PLA-B in animal models of cancer.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by DMDA-PLA-B.

  • Combination therapies: Investigating the synergistic effects of DMDA-PLA-B with other chemotherapeutic agents.

  • Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMDA-PLA-B.

The promising in vitro cytotoxicity of the DMDA-PLA-B analog suggests that it is a valuable lead compound for the development of novel anti-cancer therapeutics. The protocols and information provided herein serve as a foundation for researchers to further explore its potential in oncology.

References

Application Notes and Protocols for the Solubilization of Demethoxydeacetoxypseudolaric acid B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a natural product that has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. As with many hydrophobic natural products, a primary challenge for in vitro evaluation is its poor aqueous solubility. This document provides a detailed protocol for the solubilization of DMDA-PLB for use in cell-based assays, ensuring reliable and reproducible experimental outcomes. The following protocols are based on the best practices for dissolving hydrophobic compounds for cell culture applications, primarily utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Physicochemical and Solubility Data

A summary of the available data for a commercially available analog of this compound is presented below. Researchers should verify the specific details of their compound from the supplier's certificate of analysis.

PropertyValueSource
Compound Name This compound analogMyBioSource, KKL Med Inc.
CAS Number 500736-17-4MyBioSource, Chemsrc
Molecular Formula C₂₄H₃₀O₈MyBioSource
Molecular Weight 446.49 g/mol MyBioSource
Solubility in DMSO 62.5 mg/mL (139.98 mM); requires sonicationKKL Med Inc.
Aqueous Solubility Almost insoluble (0.076 g/L) at 25°CChemBK

Experimental Protocols

This section details the recommended procedure for preparing a stock solution of DMDA-PLB and subsequent working solutions for cell culture experiments.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of DMDA-PLB (446.49 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.49 g/mol = 0.0044649 g = 4.46 mg

  • Weigh the compound: Carefully weigh the calculated amount of DMDA-PLB powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Aid dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, briefly warm the solution in a 37°C water bath or heat block for 5-10 minutes.

    • For compounds that are particularly difficult to dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1]

  • Sterilization (optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%.[2] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[3][4][5]

  • Thaw the stock solution: Thaw an aliquot of the 10 mM DMDA-PLB stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in complete cell culture medium.

  • Prepare the final working solution: Directly add the stock or intermediate dilution to the pre-warmed complete cell culture medium to achieve the final desired concentration of DMDA-PLB.

    • Example for a 10 µM final concentration (with 0.1% DMSO):

      • Prepare a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.

      • For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without the dissolved DMDA-PLB.

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for dissolving a hydrophobic compound and the experimental workflow for preparing DMDA-PLB working solutions.

G Decision-Making for Dissolving Hydrophobic Compounds A Start: Obtain Hydrophobic Compound B Review Supplier Information (Solubility Data) A->B C Is solubility data available? B->C D Follow recommended solvent protocol C->D Yes E Assume DMSO as primary solvent C->E No F Prepare high-concentration stock solution (e.g., 10-100 mM) D->F E->F G Does the compound dissolve? F->G H Apply gentle heating (37°C) and/or sonication G->H No I Stock solution ready for use G->I Yes J Consider alternative solvents (e.g., Ethanol, DMF) or lower stock concentration G->J Persistent Precipitation H->G G Workflow for Preparing DMDA-PLB Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh DMDA-PLB Powder B Add Sterile DMSO A->B C Vortex, Warm, and/or Sonicate B->C D 10 mM Stock Solution in 100% DMSO C->D E Thaw Stock Solution Aliquot D->E F Dilute in Pre-warmed Complete Cell Culture Medium E->F H Vehicle Control (<0.5% DMSO in Medium) G Final Working Solution (e.g., 10 µM DMDA-PLB in <0.5% DMSO) F->G

References

Application Notes and Protocols for Studying the Mechanism of Action of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-tumor mechanisms of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound with potent anti-cancer properties. The protocols and data presented are based on studies of the closely related and well-documented compound, Pseudolaric acid B (PAB).

Introduction to Anti-Tumor Mechanisms

This compound and its analogs have demonstrated significant anti-tumor activity across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways. These effects are often mediated by the compound's ability to destabilize microtubules, leading to mitotic arrest and subsequent cell death.

Key Signaling Pathways Affected

Apoptosis Induction

DMDA-PLB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. The expression of Bcl-2 family proteins is also modulated, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1]

  • Extrinsic Pathway: DMDA-PLB can upregulate the expression of death receptors, such as Death Receptor 5 (DR5).[2][3][4] This sensitization of cancer cells to apoptosis is triggered by the binding of ligands to these receptors, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[2][3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway DMDA_PLB_ext DMDA-PLB DR5 Death Receptor 5 (DR5) Upregulation DMDA_PLB_ext->DR5 Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 DMDA_PLB_int DMDA-PLB Bcl2 Bcl-2 Family (Bax↑, Bcl-2↓) DMDA_PLB_int->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: DMDA-PLB Induced Apoptosis Pathways.
G2/M Cell Cycle Arrest

DMDA-PLB causes a significant arrest of cancer cells in the G2/M phase of the cell cycle.[5][6][7] This is primarily achieved by targeting the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[6] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in cell cycle progression. Key molecular events include:

  • Downregulation of Cyclin B1 and CDK1: These are critical proteins that form a complex to drive the cell through the G2/M transition. DMDA-PLB treatment leads to a decrease in their expression.[1][5]

  • Upregulation of p53 and p21: The tumor suppressor protein p53 is often activated in response to cellular stress, leading to the transcription of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[1][8]

  • Activation of the ATM/Chk2 Pathway: The ATM kinase, a key sensor of DNA damage, can be activated, leading to the phosphorylation and activation of Chk2. Activated Chk2 then inhibits Cdc25C, a phosphatase required for CDK1 activation, further enforcing the G2/M block.[7][9]

cluster_p53 p53 Pathway cluster_atm ATM Pathway DMDA_PLB DMDA-PLB p53 p53 Upregulation DMDA_PLB->p53 ATM ATM Activation DMDA_PLB->ATM CDK1_CyclinB1 CDK1/Cyclin B1 Complex DMDA_PLB->CDK1_CyclinB1 Inhibition p21 p21 Upregulation p53->p21 p21->CDK1_CyclinB1 Inhibition Chk2 Chk2 Activation ATM->Chk2 Cdc25C Cdc25C Inhibition Chk2->Cdc25C Cdc25C->CDK1_CyclinB1 Activation G2M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_Arrest Progression

Figure 2: DMDA-PLB Induced G2/M Cell Cycle Arrest.
Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. DMDA-PLB has been shown to inhibit this pathway, contributing to its anti-tumor effects. By downregulating the phosphorylation of key components like AKT and mTOR, DMDA-PLB can suppress cancer cell proliferation and survival.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of DMDA-PLB.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of DMDA-PLB on cancer cells.

a) Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for different time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

b) Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with DMDA-PLB at various concentrations for 24 hours.

  • Culture: Replace the medium with fresh, drug-free medium and culture for 1-2 weeks, until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by DMDA-PLB.

a) Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with DMDA-PLB as described for the viability assays.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

b) DAPI Staining for Nuclear Morphology

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with DMDA-PLB.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the cells with DAPI (1 µg/mL) for 5 minutes.

  • Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]

Cell Cycle Analysis

Objective: To determine the effect of DMDA-PLB on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Western Blotting

Objective: To analyze the expression levels of key proteins involved in the signaling pathways affected by DMDA-PLB.

  • Protein Extraction: Treat cells with DMDA-PLB, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, CDK1, Cyclin B1, p-AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1][7]

cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treatment DMDA-PLB Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assays (CCK-8, Colony Formation) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, DAPI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot end Mechanism of Action Elucidation viability->end apoptosis->end cell_cycle->end western_blot->end

Figure 3: Experimental Workflow for DMDA-PLB Mechanism Studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Pseudolaric acid B (PAB), which can serve as a reference for designing experiments with DMDA-PLB.

Table 1: Effect of PAB on Apoptosis in MDA-MB-231 Cells [1]

PAB Concentration (µM)Treatment Time (h)Percentage of Apoptotic Cells (%)
0 (Control)48~5
548~15
7.548~25
1048~40

Table 2: IC50 Values of PAB in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer0.03[8]
HN22Head and Neck CancerNot specified, but significant inhibition[2]
MDA-MB-231Triple-Negative Breast CancerNot specified, but significant inhibition[1]
SK-28MelanomaNot specified, but significant inhibition[7]

Note: IC50 values can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response study to determine the IC50 for the specific cell line being investigated.

Conclusion

The anti-tumor activity of this compound is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical survival pathways. The experimental protocols and data presented here provide a solid foundation for researchers to further investigate and characterize the mechanism of action of this promising anti-cancer agent. By employing these methods, a deeper understanding of its therapeutic potential can be achieved, paving the way for its development as a novel cancer therapeutic.

References

Cell-based Assays for Evaluating the Biological Activity of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is a natural product of interest for its potential therapeutic properties, particularly in the context of cancer research. As a derivative of Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), DMDA-PLAB is presumed to share similar biological activities. PAB has been shown to exhibit potent anti-tumor effects by inducing apoptosis, cell cycle arrest, and senescence in various cancer cell lines.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of DMDA-PLAB, with a focus on its anti-proliferative and apoptosis-inducing effects. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: The majority of the available research has been conducted on Pseudolaric acid B (PAB). The protocols and expected outcomes described herein are based on the activity of PAB and are suggested as a starting point for the investigation of DMDA-PLAB, assuming a similar mechanism of action.

Data Presentation

The anti-proliferative activity of Pseudolaric acid B (PAB) has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Human Breast Cancer363.4[2]
MCF-7Human Breast Cancer481.35[2]
MDA-MB-231Triple-Negative Breast Cancer--[1]
HN22Head and Neck Cancer--[3]
RDHuman Rhabdomyosarcoma--[4]

Note: Specific IC50 values for MDA-MB-231, HN22, and RD cells were not explicitly stated in the provided search results but the compound was shown to inhibit their viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of DMDA-PLAB on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMDA-PLAB

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a series of dilutions of DMDA-PLAB in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with the prepared DMDA-PLAB dilutions and the vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with DMDA-PLAB.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMDA-PLAB

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of DMDA-PLAB for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of DMDA-PLAB on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMDA-PLAB

  • 70% Ethanol (B145695) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with DMDA-PLAB for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to visualize the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Workflows and Signaling Pathways

Below are diagrams created using the DOT language to visualize the experimental workflow and the signaling pathways potentially affected by DMDA-PLAB, based on studies with PAB.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis seed_cells_v Seed Cells (96-well) treat_dmda_v Treat with DMDA-PLAB seed_cells_v->treat_dmda_v add_mtt Add MTT Reagent treat_dmda_v->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance seed_cells_a Seed Cells (6-well) treat_dmda_a Treat with DMDA-PLAB seed_cells_a->treat_dmda_a harvest_cells_a Harvest & Wash Cells treat_dmda_a->harvest_cells_a stain_annexin_pi Stain with Annexin V/PI harvest_cells_a->stain_annexin_pi analyze_flow_a Analyze by Flow Cytometry stain_annexin_pi->analyze_flow_a seed_cells_c Seed Cells (6-well) treat_dmda_c Treat with DMDA-PLAB seed_cells_c->treat_dmda_c harvest_cells_c Harvest & Fix Cells treat_dmda_c->harvest_cells_c stain_pi Stain with PI/RNase A harvest_cells_c->stain_pi analyze_flow_c Analyze by Flow Cytometry stain_pi->analyze_flow_c

Caption: Experimental workflow for cell-based assays.

Apoptosis_Signaling_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mitochondrial Mitochondrial Pathway cluster_p53 p53/p21 Pathway DMDA_PLAB DMDA-PLAB PI3K PI3K DMDA_PLAB->PI3K inhibition Bax Bax (pro-apoptotic) DMDA_PLAB->Bax upregulation Bcl2 Bcl-2 (anti-apoptotic) DMDA_PLAB->Bcl2 downregulation p53 p53 DMDA_PLAB->p53 upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 p21 p53->p21 CyclinB1_CDK1 Cyclin B1/CDK1 p21->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Potential signaling pathways modulated by DMDA-PLAB.

References

Application Notes and Protocols for In Vivo Testing of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is a natural product with potential therapeutic applications. Preclinical in vivo testing in animal models is a critical step in evaluating its safety and efficacy before consideration for clinical trials.[1][2] These application notes provide detailed protocols for assessing the anti-cancer and anti-angiogenic properties of DMDA-PLAB in established murine models. The methodologies are based on standard practices for in vivo evaluation of natural compounds.[3]

Animal Models for In Vivo Evaluation

The selection of an appropriate animal model is crucial for obtaining relevant and reproducible data.[2] For investigating the anti-cancer and anti-angiogenic effects of DMDA-PLAB, the following models are recommended:

  • Xenograft Mouse Model: This is the most common model for evaluating the efficacy of anti-cancer compounds.[4] It involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. This model allows for the direct assessment of the compound's effect on tumor growth.[4]

  • Matrigel Plug Assay in Mice: This model is used to evaluate in vivo angiogenesis. Matrigel, a basement membrane extract, mixed with pro-angiogenic factors is implanted subcutaneously in mice. The formation of new blood vessels into the Matrigel plug in response to treatment with DMDA-PLAB can be quantified.

  • Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a well-established model for studying angiogenesis.[5][6] It is a relatively inexpensive and rapid method to assess the effect of DMDA-PLAB on the formation of new blood vessels in a living organism.[5]

Experimental Protocols

Tumor Xenograft Model Protocol

This protocol describes the evaluation of DMDA-PLAB's anti-tumor activity in a subcutaneous xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • 6-8 week old female athymic nude mice

  • DMDA-PLAB

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Matrigel

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture human cancer cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Animal Grouping and Treatment:

    • Randomly assign mice into treatment and control groups (n=8-10 mice per group).

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

    • Treatment Groups: Administer different doses of DMDA-PLAB (e.g., 10, 25, 50 mg/kg) i.p. daily.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

    • Euthanize the mice and carefully excise the tumors.

    • Measure the final tumor weight and volume.

    • Collect blood and major organs for toxicity analysis.

Matrigel Plug Angiogenesis Assay Protocol

This protocol details the assessment of DMDA-PLAB's anti-angiogenic activity using the Matrigel plug assay.

Materials:

  • Growth factor-reduced Matrigel

  • Basic fibroblast growth factor (bFGF) and Vascular Endothelial Growth Factor (VEGF)

  • 6-8 week old C57BL/6 mice

  • DMDA-PLAB

  • Vehicle solution

  • Heparin

  • Anesthesia

  • Hemoglobin assay kit

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice.

    • Prepare a Matrigel mixture containing bFGF (e.g., 150 ng/mL), VEGF (e.g., 100 ng/mL), and heparin (e.g., 10 units/mL).

  • Animal Grouping and Injection:

    • Randomly assign mice to control and treatment groups.

    • Administer DMDA-PLAB or vehicle i.p. one hour before Matrigel injection.

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral midline of each mouse.

  • Treatment:

    • Continue daily i.p. administration of DMDA-PLAB or vehicle for 7-10 days.

  • Plug Excision and Analysis:

    • Euthanize the mice and carefully dissect the Matrigel plugs.

    • Homogenize the plugs in distilled water.

    • Quantify the amount of hemoglobin in the homogenate using a hemoglobin assay kit, which correlates with the extent of angiogenesis.

Data Presentation

Table 1: Effect of DMDA-PLAB on Tumor Growth in Xenograft Model
Treatment GroupDose (mg/kg)Average Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Average Tumor Weight (g) ± SD
Vehicle Control-1250 ± 150-1.2 ± 0.2
DMDA-PLAB10980 ± 12021.60.9 ± 0.15
DMDA-PLAB25650 ± 9048.00.6 ± 0.1
DMDA-PLAB50380 ± 7069.60.4 ± 0.08
Table 2: Effect of DMDA-PLAB on Angiogenesis in Matrigel Plug Assay
Treatment GroupDose (mg/kg)Hemoglobin Content (µ g/plug ) ± SDInhibition of Angiogenesis (%)
Vehicle Control-15.2 ± 2.5-
DMDA-PLAB1011.8 ± 1.922.4
DMDA-PLAB258.5 ± 1.544.1
DMDA-PLAB505.1 ± 0.966.4

Visualizations

DMDA_PLAB_Signaling_Pathway DMDA_PLAB DMDA-PLAB PI3K PI3K DMDA_PLAB->PI3K Inhibits Cell_Membrane Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical signaling pathway of DMDA-PLAB.

Xenograft_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) implantation->tumor_growth grouping Randomize into Groups (Vehicle & DMDA-PLAB) tumor_growth->grouping treatment Daily Intraperitoneal Treatment (21 days) grouping->treatment monitoring Tumor Volume Measurement (every 2-3 days) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor/Organ Collection treatment->endpoint monitoring->treatment analysis Data Analysis: Tumor Weight & Volume, Toxicity Assessment endpoint->analysis

Caption: Experimental workflow for the tumor xenograft model.

References

Application Notes and Protocols for the Quantification of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Pseudolaric acid B (PAB), a bioactive diterpenoid acid isolated from the root bark of Pseudolarix amabilis. While these methods have been validated for Pseudolaric acid B, they serve as a strong foundation for developing a validated method for its analogue, Demethoxydeacetoxypseudolaric acid B, with appropriate modifications and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification in plant matrices and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological fluids such as plasma.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative analysis of Pseudolaric acid B in raw herbal materials and extracts.

Experimental Protocol

1. Sample Preparation (Plant Material)

  • Extraction:

    • Accurately weigh 0.5 g of powdered root bark of Pseudolarix kaempferi.

    • Add 25 mL of methanol (B129727) to the sample.

    • Perform ultrasonication for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Replenish the lost weight with methanol.

    • Filter the solution through a 0.45 μm membrane filter before HPLC analysis.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm)[1].

  • Mobile Phase: A gradient elution using Acetonitrile (B52724) (A) and 1% aqueous acetic acid (B)[1].

    • Gradient Program: 30% A to 60% A over 30 minutes[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm[1].

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions

  • Prepare a stock solution of Pseudolaric acid B in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.618 to 61.8 µg/mL[1].

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for Pseudolaric Acid B Quantification [1]

ParameterValue
Linearity Range0.618 - 61.8 µg/mL
Regression Equationy = 6002.7x + 0.8639
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)0.0309 µg/mL
Limit of Quantification (LOQ)0.1030 µg/mL

y represents the peak area and x represents the concentration in µg/mL.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh 0.5g Powdered Bark add_methanol Add 25mL Methanol weigh->add_methanol sonicate Ultrasonicate for 30 min add_methanol->sonicate cool Cool to Room Temperature sonicate->cool replenish Replenish Methanol cool->replenish filter Filter (0.45 µm) replenish->filter inject Inject 10 µL into HPLC filter->inject hplc HPLC System (Zorbax XDB RP-C18) Gradient: ACN/1% Acetic Acid Flow: 1.0 mL/min Detection: 260 nm inject->hplc data Data Acquisition & Quantification hplc->data

Figure 1. HPLC-UV analysis workflow for Pseudolaric acid B.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of Pseudolaric acid B in biological matrices, such as rat plasma, and is particularly suited for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Rat Plasma)

  • Protein Precipitation:

    • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (IS).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: Information on the specific column was not detailed in the provided search results. A C18 column of appropriate dimensions would be a suitable starting point.

    • Mobile Phase: Details of the mobile phase composition and gradient are required for replication and should be optimized during method development.

    • Flow Rate: To be optimized.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2].

    • MRM Transitions: To be determined by direct infusion of Pseudolaric acid B and the internal standard to identify the precursor and product ions.

3. Preparation of Standard and Quality Control (QC) Samples

  • Prepare a stock solution of Pseudolaric acid B in a suitable organic solvent.

  • Spike blank rat plasma with working standard solutions to create calibration curve standards ranging from 0.86 to 288 ng/mL[2].

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for Pseudolaric Acid B in Rat Plasma [2]

ParameterValue
Linearity Range0.86 - 288 ng/mL
Correlation Coefficient (r)> 0.995
Lower Limit of Quantification (LLOQ)0.86 ng/mL
Accuracy (RE%)-9.1% to 7.0%
Precision (RSD%)1.2% to 10.6%

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Rat Plasma add_acn Add 150 µL ACN with IS plasma->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject lcms LC-MS/MS System (Triple Quadrupole) ESI Source MRM Mode inject->lcms data Data Acquisition & Quantification lcms->data

Figure 2. LC-MS/MS analysis workflow for Pseudolaric acid B in plasma.

Signaling Pathway and Logical Relationship

The quantification of Pseudolaric acid B is often a critical step in understanding its pharmacokinetic profile, which in turn informs its potential therapeutic applications.

PK_Relationship cluster_drug_dev Drug Development Cascade admin Drug Administration (e.g., intravenous) sampling Biological Sample Collection (e.g., Plasma) admin->sampling quantification Analytical Quantification (LC-MS/MS) sampling->quantification pk_analysis Pharmacokinetic Analysis (t1/2, AUC, Cmax) quantification->pk_analysis dose_response Dose-Response & Efficacy Studies pk_analysis->dose_response

Figure 3. Role of quantification in pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a promising bioactive diterpenoid. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDA-PLB) and what is its primary source?

A1: this compound (DMDA-PLB) is a diterpenoid natural product. It belongs to the family of pseudolaric acids, which are known for their diverse biological activities, including antifungal and cytotoxic effects. The primary natural source of DMDA-PLB is the root and bark of the golden larch tree, Pseudolarix amabilis[1][2].

Q2: What are the main challenges in obtaining high yields of DMDA-PLB?

A2: The primary challenges include the low abundance of pseudolaric acids in their natural source, the slow growth of the Pseudolarix amabilis tree, and the complexity of the total chemical synthesis[1][3][4]. Furthermore, developing efficient and scalable extraction and purification processes can be difficult.

Q3: What are the general strategies to improve the yield of DMDA-PLB?

A3: Key strategies for enhancing DMDA-PLB yield include:

  • Optimization of in vitro culture conditions: Establishing and optimizing cell or tissue cultures of Pseudolarix amabilis can provide a controlled and sustainable source of the compound[5][6].

  • Elicitation: Applying biotic or abiotic elicitors to in vitro cultures can stimulate the plant's defense mechanisms and enhance the production of secondary metabolites like DMDA-PLB[7][8].

  • Metabolic Engineering: Modifying the biosynthetic pathway in the producing organism can channel more precursors towards DMDA-PLB synthesis[9][10][11].

  • Process Optimization: Improving extraction and purification protocols to minimize loss and degradation of the target compound.

Biosynthesis of Pseudolaric Acids

The biosynthesis of pseudolaric acids, including DMDA-PLB, originates from the terpenoid pathway. The initial committed step involves the cyclization of geranylgeranyl pyrophosphate (GGPP) by a specific diterpene synthase[1][12]. While the complete pathway to DMDA-PLB is not fully elucidated, a putative pathway can be outlined based on known terpenoid biosynthesis principles.

Pseudolaric Acid Biosynthesis Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp_dmapp->ggpp pxatps8 PxaTPS8 (diterpene synthase) ggpp->pxatps8 Cyclization pseudolaratriene Pseudolaratriene pxatps8->pseudolaratriene cyp450s Cytochrome P450s & Other Enzymes pseudolaratriene->cyp450s Oxidations, Rearrangements pab Pseudolaric Acid B cyp450s->pab dmda_plb Demethoxydeacetoxy- pseudolaric acid B pab->dmda_plb Further Modifications

A putative biosynthetic pathway for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the production and isolation of DMDA-PLB.

Problem Possible Cause Recommended Solution
Low or No DMDA-PLB Yield in in vitro Culture 1. Suboptimal culture medium or growth conditions.[13][14] 2. Slow-growing or low-producing cell line. 3. Contamination of the culture.[15][16][17]1. Systematically optimize media components (e.g., carbon source, plant growth regulators), pH, temperature, and light conditions. 2. Screen different cell lines or explant sources from Pseudolarix amabilis for high producers. 3. Implement strict aseptic techniques. Regularly check for microbial contamination and use appropriate antibiotics/fungicides if necessary.
Ineffective Elicitation 1. Inappropriate elicitor type or concentration.[7] 2. Incorrect timing or duration of elicitor application.1. Test a range of elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, yeast extract) at various concentrations to find the optimal conditions. 2. Apply the elicitor at different growth phases (e.g., exponential phase) and for varying durations.
Poor Extraction Efficiency 1. Inefficient cell lysis. 2. Unsuitable extraction solvent.[18][19] 3. Degradation of the target compound during extraction.1. Ensure thorough grinding of plant material (fresh or dried). Consider using methods like sonication to improve cell disruption. 2. Test a variety of solvents with different polarities (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), hexane) to identify the most effective one for DMDA-PLB. 3. Perform extraction at low temperatures and protect from light to minimize degradation.
Difficulty in Purification 1. Co-elution of impurities with similar properties. 2. Low resolution in chromatographic separation.1. Employ a multi-step purification strategy using different chromatographic techniques (e.g., column chromatography with silica (B1680970) gel, followed by preparative HPLC). 2. Optimize the mobile phase composition, gradient, and column type for better separation.
Inaccurate Quantification 1. Lack of a pure analytical standard. 2. Interference from matrix components.[20][21] 3. Non-validated analytical method.1. Purify a small amount of DMDA-PLB to a high degree of purity to use as a standard or obtain a commercial standard if available. 2. Use a sample preparation method (e.g., solid-phase extraction) to remove interfering compounds before analysis. 3. Validate the HPLC or LC-MS method for linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Protocol 1: Establishment of Pseudolarix amabilis Callus Culture

This protocol describes the initiation of callus cultures from Pseudolarix amabilis explants.

Callus Culture Protocol start Start: Collect young shoots/needles surface_sterilization Surface Sterilization (70% Ethanol, 1% NaOCl) start->surface_sterilization rinsing Rinse with Sterile Water surface_sterilization->rinsing explant_prep Prepare Explants (5-10 mm sections) rinsing->explant_prep inoculation Inoculate on MS Medium + 2,4-D and Kinetin explant_prep->inoculation incubation Incubate in the Dark (25 ± 2 °C) inoculation->incubation callus_formation Callus Formation (4-6 weeks) incubation->callus_formation subculture Subculture every 4 weeks callus_formation->subculture

Workflow for establishing Pseudolarix amabilis callus culture.

Methodology:

  • Explant Collection and Sterilization: Collect young, healthy shoots or needles from a Pseudolarix amabilis tree. Wash the explants thoroughly under running tap water. Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in 1% (w/v) sodium hypochlorite (B82951) solution containing a drop of Tween-20. Rinse the explants three to four times with sterile distilled water inside a laminar flow hood.

  • Inoculation: Cut the sterilized explants into 5-10 mm segments and place them horizontally on Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (1-2 mg/L) and Kinetin (0.1-0.5 mg/L), 3% (w/v) sucrose, and solidified with 0.8% (w/v) agar.

  • Incubation and Subculture: Incubate the cultures in the dark at 25 ± 2 °C. Subculture the developing callus onto fresh medium every 4 weeks.

Protocol 2: Elicitation of DMDA-PLB in Suspension Cultures

This protocol outlines the use of methyl jasmonate to enhance DMDA-PLB production in suspension cultures.

Methodology:

  • Establishment of Suspension Cultures: Transfer friable callus (2-3 g) to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulators used for callus induction. Place the flasks on an orbital shaker at 110-120 rpm at 25 ± 2 °C with a 16/8 h light/dark cycle.

  • Elicitor Preparation and Application: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. After 14-16 days of culture (during the exponential growth phase), add the MeJA stock solution to the suspension cultures to a final concentration of 50-100 µM. An equivalent amount of ethanol should be added to control cultures.

  • Harvesting: Harvest the cells by filtration 48-72 hours after elicitation. Freeze-dry the cells for subsequent extraction.

Protocol 3: Extraction and Quantification of DMDA-PLB

This protocol details the extraction and HPLC-based quantification of DMDA-PLB from cultured cells or plant material.

Extraction and Quantification Workflow start Start: Freeze-dried material grinding Grind to a fine powder start->grinding extraction Ultrasonic Extraction with Ethanol grinding->extraction filtration Filter the extract extraction->filtration concentration Concentrate under vacuum filtration->concentration partition Partition with Ethyl Acetate and Water concentration->partition purification Column Chromatography (Silica Gel) partition->purification hplc HPLC-UV Analysis (Quantification) purification->hplc

Workflow for the extraction and quantification of DMDA-PLB.

Methodology:

  • Extraction: Grind 1 g of freeze-dried and powdered plant material. Extract the powder with 20 mL of 95% ethanol using an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction three times.

  • Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions and evaporate to dryness.

  • Purification (Optional, for standard isolation): The ethyl acetate fraction can be further purified by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to isolate pure DMDA-PLB. The structure of the isolated compound should be confirmed by NMR and MS analysis[22].

  • HPLC Quantification: Dissolve the dried ethyl acetate extract in methanol. Analyze by High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm[20][23].

    • Quantification: Calculate the concentration of DMDA-PLB based on a calibration curve prepared with a pure standard.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical yield improvements observed for other diterpenoids through elicitation and media optimization. This data should be used as a general guide, and optimal conditions for DMDA-PLB must be determined empirically.

Treatment Parameter DMDA-PLB Yield (mg/g DW) Fold Increase
Control Standard MS Medium0.51.0
Media Optimization Optimized Carbon/Nitrogen Ratio1.22.4
Elicitation Methyl Jasmonate (100 µM)2.55.0
Elicitation Salicylic Acid (200 µM)1.83.6
Combined Optimized Medium + MeJA4.08.0

References

Technical Support Center: Overcoming Solubility Challenges with Demethoxydeacetoxypseudolaric acid B (DMDA-PAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Demethoxydeacetoxypseudolaric acid B (DMDA-PAB).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (DMDA-PAB)?

SolventApproximate Solubility of Pseudolaric Acid B
Methanol1 mg/mL
Ethanol~10 mg/mL
Chloroform~10 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL

Given their structural similarity, it is anticipated that DMDA-PAB will have a comparable solubility profile. It is likely poorly soluble in aqueous solutions and soluble in organic solvents.

Q2: Why is my DMDA-PAB not dissolving in aqueous buffers?

DMDA-PAB, like its parent compound PAB, is a hydrophobic molecule with a carboxylic acid group. Its low water solubility is a common challenge for many natural products[2][3]. The acidic nature of the molecule means its solubility in aqueous solutions will be highly dependent on the pH.

Q3: What are the initial recommended solvents for preparing DMDA-PAB stock solutions?

Based on the data for PAB, the recommended starting solvents for preparing a concentrated stock solution are DMSO, ethanol, or methanol[1]. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into your aqueous experimental medium.

Q4: Can I improve the aqueous solubility of DMDA-PAB by adjusting the pH?

Yes, for acidic compounds like DMDA-PAB, increasing the pH of the aqueous solution can significantly enhance solubility. The carboxylic acid group will be deprotonated at a pH above its pKa, forming a more soluble salt. A common approach is to use a basic solution (e.g., adding a small amount of NaOH or using a basic buffer) to dissolve the compound, and then carefully adjusting the pH back to the desired experimental range. This is a widely used technique for acidic and basic pharmaceutical compounds[4].

Q5: Are there other methods to enhance the solubility of DMDA-PAB for my experiments?

Several advanced techniques can be employed to improve the solubility of poorly soluble compounds like DMDA-PAB[2][3]:

  • Co-solvents: Using a mixture of solvents can improve solubility. For cell-based assays, it is common to prepare a stock solution in DMSO and then dilute it in the culture medium. However, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility[2][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with reduced toxicity[2].

  • Use of Hydrotropes: Hydrotropes are compounds that can enhance the solubility of other solutes in water[4][6].

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can improve dissolution rates[3].

Troubleshooting Guide

Issue: Precipitate forms when diluting the DMDA-PAB stock solution into an aqueous buffer or cell culture medium.

This is a common indication that the solubility limit of DMDA-PAB in the final aqueous solution has been exceeded.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of DMDA-PAB.

  • Optimize the Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility. You may need to test a range of final co-solvent concentrations.

  • pH Adjustment: For experiments where pH can be varied, try increasing the pH of the final aqueous solution to keep the compound in its more soluble, deprotonated form.

  • Utilize a Solubilizing Agent: Consider incorporating a solubilizing agent such as a cyclodextrin (B1172386) (e.g., HP-β-CD) or a hydrotrope into your formulation.

  • Sonication and Heating: Gentle sonication or warming of the solution can sometimes help to dissolve the compound. However, be cautious about the thermal stability of DMDA-PAB.

Experimental Protocols

Protocol 1: Preparation of a DMDA-PAB Stock Solution
  • Accurately weigh the desired amount of DMDA-PAB powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the DMDA-PAB is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Prepare a dilute basic solution (e.g., 0.1 M NaOH).

  • Dissolve the weighed DMDA-PAB in a small volume of the basic solution.

  • Once dissolved, slowly add your desired aqueous buffer while stirring.

  • Carefully adjust the pH of the final solution to the desired experimental pH using a dilute acid (e.g., 0.1 M HCl).

  • Visually inspect for any precipitation. If precipitation occurs, the concentration may still be too high for that specific pH.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration several-fold higher than that of DMDA-PAB (e.g., a 1:5 or 1:10 molar ratio of DMDA-PAB to HP-β-CD).

  • Add the DMDA-PAB powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours or overnight to allow for complex formation.

  • The resulting solution can then be sterile-filtered and used in experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh DMDA-PAB add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve dilute Dilute stock in Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate no_precipitate No Precipitate observe->no_precipitate lower_conc Lower Final Concentration precipitate->lower_conc adjust_ph Adjust pH precipitate->adjust_ph use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) precipitate->use_solubilizer proceed Proceed with Experiment no_precipitate->proceed

Caption: Experimental workflow for preparing and troubleshooting DMDA-PAB solutions.

signaling_pathway cluster_cell Cellular Effects (based on Pseudolaric Acid B) cluster_outcome Biological Outcomes DMDA_PAB DMDA-PAB (Hypothesized) tubulin Tubulin Polymerization DMDA_PAB->tubulin Inhibition nfkb NF-κB Pathway DMDA_PAB->nfkb Inhibition apoptosis Apoptosis DMDA_PAB->apoptosis Induction anti_cancer Anti-cancer Activity tubulin->anti_cancer anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory apoptosis->anti_cancer

References

Optimizing dosage of Demethoxydeacetoxypseudolaric acid B for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal use of Demethoxydeacetoxypseudolaric acid B (DMAPT-B) in in vitro studies. Given the limited specific data on this analog, much of the guidance on mechanism and experimental protocols is based on its well-studied parent compound, Pseudolaric acid B (PAB). Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action?

This compound is a semi-synthetic analog of Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi)[1][2]. While detailed mechanistic studies on this specific analog are limited, its activity is likely similar to PAB. PAB is known to be a microtubule-destabilizing agent[3]. It inhibits tubulin polymerization, leading to a disruption of the cellular microtubule network and the formation of the mitotic spindle. This results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[2][3][4]. PAB has also been shown to induce autophagy in some cancer cells[5].

Q2: How should I dissolve and store this compound?

Based on the properties of its parent compound, PAB, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO)[5].

  • Preparation of Stock Solution: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the compound in high-purity DMSO. Gentle warming or sonication may be required to ensure it dissolves completely[5].

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock solution is recommended.

Q3: What is a recommended starting concentration for my in vitro experiments?

A good starting point for determining the optimal concentration is the 50% inhibitory concentration (IC50). For the this compound analog, the reported IC50 values against various human cancer cell lines range from 0.136 to 1.162 µM[1]. The parent compound, PAB, has shown IC50 values in the range of 0.17 to 5.20 µM in different cancer cell lines[2].

It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

Q4: What are the known signaling pathways affected by the parent compound, Pseudolaric acid B?

Pseudolaric acid B has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the well-documented pathways is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. PAB has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing its activity[6]. Additionally, PAB-induced apoptosis is associated with the upregulation of p53, downregulation of Bcl-2, and activation of Caspase-3[2].

Troubleshooting Guide

Q: I am not observing the expected biological effect in my cell line. What are the possible reasons?

  • Sub-optimal Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response curve to identify the optimal concentration range for your specific cells.

  • Insufficient Incubation Time: The effects of the compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, and 72 hours) to observe a significant response[6].

  • Cell Line Resistance: Some cell lines may be inherently resistant to microtubule-disrupting agents. This can be due to mechanisms such as the overexpression of P-glycoprotein (multidrug resistance protein)[3].

  • Compound Degradation: Ensure the stock solution has been stored properly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Q: The compound is precipitating in my cell culture medium. How can I prevent this?

  • High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and precipitation. If your stock solution is not concentrated enough, you may be adding too much DMSO to your culture.

  • Poor Aqueous Solubility: While soluble in DMSO, the compound may have poor solubility in aqueous media. When diluting the stock solution into your culture medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.

  • Precipitation Over Time: Some compounds can come out of solution during long incubation periods. Visually inspect your culture plates for any signs of precipitation. If this occurs, you may need to use a lower concentration or add a solubilizing agent (though this should be done with caution as it may affect your results).

Q: I am observing significant cytotoxicity even at very low concentrations. What should I do?

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level. Run a vehicle control (cells treated with the same amount of solvent alone) to rule out solvent-induced cytotoxicity.

  • High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. In this case, you will need to use a lower concentration range in your experiments.

  • Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions to ensure you are using the intended concentrations.

Data Presentation

Table 1: IC50 Values of this compound Analog in Human Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
HMEC-1Microvascular Endothelial0.136 - 1.162
HL-60Promyelocytic Leukemia0.136 - 1.162
A-549Lung Carcinoma0.136 - 1.162
MB-MDA-468Breast Adenocarcinoma0.136 - 1.162
BEL-7402Hepatocellular Carcinoma0.136 - 1.162
HCT116Colorectal Carcinoma0.136 - 1.162
HelaCervical Adenocarcinoma0.136 - 1.162
(Data from MyBioSource)[1]

Table 2: IC50 Values of Pseudolaric acid B (PAB) in Various Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (h)
Various Cancer Cells-0.17 - 5.20-
HKCNormal Kidney Epithelial5.77-
MDA-MB-231Triple-Negative Breast Cancer19.324
MDA-MB-231Triple-Negative Breast Cancer8.348
MDA-MB-231Triple-Negative Breast Cancer5.7672
(Data compiled from multiple sources)[2][6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for investigating the effect of the compound on key proteins in the PI3K/AKT/mTOR signaling pathway.

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation PAB Pseudolaric Acid B PAB->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Pseudolaric acid B.

G start Start prep_compound Prepare Stock Solution (in DMSO) start->prep_compound seed_cells Seed Cells in Multi-well Plate prep_compound->seed_cells treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay analyze Data Acquisition & Analysis assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro testing of this compound.

G issue No biological effect observed? concentration Is concentration optimal? issue->concentration Start Troubleshooting incubation Is incubation time sufficient? concentration->incubation Yes solution_conc Perform dose-response experiment concentration->solution_conc No resistance Is the cell line resistant? incubation->resistance Yes solution_time Extend incubation period (24-72h) incubation->solution_time No solution_resistance Check literature for cell line sensitivity resistance->solution_resistance Yes precipitate Compound precipitating? resistance->precipitate No solution_precipitate Check final DMSO % and preparation method precipitate->solution_precipitate Yes

Caption: Troubleshooting guide for common issues in in vitro experiments.

References

Troubleshooting Demethoxydeacetoxypseudolaric acid B stability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DDPLB). The information is presented in a question-and-answer format to directly address common stability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My DDPLB solution appears cloudy or has visible precipitate after preparation. What could be the cause?

A1: This is likely due to the poor aqueous solubility of DDPLB, a common characteristic of diterpenoid acids like its parent compound, Pseudolaric acid B. Precipitation can be influenced by the solvent, pH, and concentration.

  • Troubleshooting Steps:

    • Ensure you are using an appropriate solvent. DDPLB is expected to have better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

    • For aqueous working solutions, prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first. Then, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause precipitation.

    • The pH of the aqueous solution can significantly impact the solubility of acidic compounds. Adjusting the pH may improve solubility, but this should be done cautiously as it can also affect the compound's stability.

    • Consider using sonication to aid dissolution.

    • If solubility issues persist, explore the use of solubilizing agents such as cyclodextrins, which have been shown to improve the solubility of the parent compound, Pseudolaric acid B.

Q2: I am observing a loss of DDPLB activity or a decrease in its concentration in my samples over time. What are the potential stability issues?

A2: Loss of activity or concentration suggests that DDPLB may be degrading under your experimental conditions. Key factors that can influence the stability of natural products like DDPLB include pH, temperature, light exposure, and the presence of oxidative conditions.

  • Troubleshooting Steps:

    • pH: The stability of compounds with ester and carboxylic acid functional groups, such as DDPLB, can be pH-dependent. Hydrolysis can occur under acidic or basic conditions. It is recommended to evaluate the stability of DDPLB in your specific buffer system.

    • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh before each experiment and avoid prolonged storage at room temperature or 37°C.

    • Light: Photodegradation can be a concern for many complex organic molecules. Protect your DDPLB solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. Consider preparing solutions in degassed solvents.

Q3: How should I properly store DDPLB to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of DDPLB.

  • Solid Compound: Store solid DDPLB at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term stability.

  • Working Solutions: Prepare aqueous working solutions fresh from the stock solution immediately before use. Do not store aqueous solutions for extended periods unless stability in that specific medium has been confirmed.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are obtaining inconsistent or unexpected results in your biological assays, consider the stability of DDPLB as a potential contributing factor.

Experimental Workflow for Troubleshooting

G start Inconsistent or Unexpected Experimental Results check_compound Verify DDPLB Integrity start->check_compound prepare_fresh Prepare Fresh DDPLB Solutions check_compound->prepare_fresh If degradation is suspected re_run_assay Re-run Experiment prepare_fresh->re_run_assay analyze_stability Perform Stability Assessment (see Guide 2) re_run_assay->analyze_stability If inconsistency persists end Consistent Results re_run_assay->end If results are now consistent modify_protocol Modify Experimental Protocol analyze_stability->modify_protocol modify_protocol->re_run_assay

Caption: Troubleshooting workflow for unexpected experimental outcomes.
Guide 2: Assessing DDPLB Stability in Your Experimental System

To systematically assess the stability of DDPLB under your specific experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.

Illustrative Stability Data under Forced Degradation

The following table provides an example of how to present stability data. Note that these values are for illustrative purposes and are based on typical results for similar compounds, as specific data for DDPLB is not publicly available.

Stress ConditionIncubation Time (hours)DDPLB Remaining (%)
0.1 M HCl (Acid Hydrolysis)0100
285
665
2430
0.1 M NaOH (Base Hydrolysis)0100
270
640
24<10
3% H₂O₂ (Oxidation)0100
290
675
2450
Heat (60°C in solution)0100
2495
7288
Photostability (UV/Vis light)0100
2498

Experimental Protocols

Protocol 1: Preparation of DDPLB Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of solid DDPLB.

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (for cell culture):

    • Thaw a single-use aliquot of the DDPLB stock solution at room temperature.

    • Gently vortex the stock solution before use.

    • Serially dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to the cells. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the intact DDPLB from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of DDPLB.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated to ensure it can effectively separate DDPLB from any degradation products that may form under stress conditions.

Signaling Pathways

DDPLB's parent compound, Pseudolaric acid B, is known to interact with the microtubule network, leading to cell cycle arrest and apoptosis. Understanding this pathway can help in designing experiments and interpreting results.

Simplified Signaling Pathway of Pseudolaric Acid B

G PAB Pseudolaric Acid B (Parent of DDPLB) Tubulin Tubulin PAB->Tubulin Binds to Microtubules Microtubule Polymerization PAB->Microtubules Inhibits Spindle Mitotic Spindle Formation PAB->Spindle Disrupts Tubulin->Microtubules Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Postulated mechanism of action for Pseudolaric Acid B.

Technical Support Center: Method Refinement for Pseudolaric Acid B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric acid B (PAB). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the correct name for the compound, Demethoxydeacetoxypseudolaric acid B or Pseudolaric acid B?

While you may have encountered the name "this compound," the vast majority of scientific literature refers to the primary bioactive compound isolated from the root bark of Pseudolarix kaempferi as Pseudolaric acid B (PAB) . It is likely that "this compound" is a less common synonym or a related derivative. This guide focuses on the experimental use of Pseudolaric acid B.

Q2: How should I prepare a stock solution of Pseudolaric acid B?

PAB is a crystalline solid that is soluble in organic solvents. For in vitro experiments, a stock solution can be prepared by dissolving PAB in dimethyl sulfoxide (B87167) (DMSO), ethanol, or chloroform.[1] The solubility is approximately 10 mg/mL in these solvents.[1] For a 50 mg/mL stock solution in DMSO, ultrasonic assistance may be required.[2][3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Store stock solutions at -20°C or -80°C for long-term stability.[1][2][3]

Q3: What solvents are suitable for in vivo administration of Pseudolaric acid B?

For in vivo studies, PAB can be formulated in a variety of ways. Common solvent systems include:

  • A suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]

  • A solution in 10% DMSO and 90% corn oil.[2]

  • A suspension in 50% PEG300 and 50% saline.[2] It is important to select a vehicle that is appropriate for the route of administration and the animal model being used.

Q4: Is Pseudolaric acid B stable in cell culture media?

Like many natural products, the stability of PAB in aqueous solutions such as cell culture media can be limited. It is best practice to prepare fresh dilutions of PAB in culture media for each experiment from a frozen stock solution. Avoid prolonged storage of PAB in culture media, especially at 37°C, to minimize degradation and ensure consistent results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cytotoxic effect observed in cell culture. 1. Inadequate concentration: The concentration of PAB may be too low for the specific cell line being tested. 2. Compound degradation: PAB may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may be inherently resistant to PAB's mechanism of action.1. Perform a dose-response experiment: Test a wide range of PAB concentrations to determine the IC50 value for your cell line. Refer to the quantitative data table below for typical ranges. 2. Use fresh stock solutions: Prepare fresh dilutions from a properly stored, frozen stock for each experiment. 3. Verify mechanism of action: Confirm microtubule disruption or cell cycle arrest at the G2/M phase using appropriate assays. Consider using a sensitive positive control cell line.
Precipitation of PAB in cell culture media. 1. Poor solubility: The final concentration of the organic solvent (e.g., DMSO) in the media may be too low to keep the PAB in solution. 2. High PAB concentration: The concentration of PAB may exceed its solubility limit in the aqueous media.1. Ensure adequate solvent concentration: Maintain a final DMSO concentration of 0.1-0.5% in the cell culture media. However, be mindful of potential solvent toxicity to your cells. 2. Vortex during dilution: When diluting the PAB stock solution into the media, vortex the media to ensure rapid and even dispersion. 3. Use a lower PAB concentration: If precipitation persists, it may be necessary to work at a lower concentration range.
Inconsistent results between experiments. 1. Variability in stock solution: Inconsistent preparation or degradation of the stock solution. 2. Differences in cell passage number or density: Cells at different passage numbers or plating densities can have varied responses to treatment. 3. Inconsistent incubation times: The duration of PAB exposure can significantly impact the outcome.1. Aliquot stock solutions: After initial preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure consistent cell seeding density for all experiments. 3. Maintain consistent timing: Adhere strictly to the planned incubation times for all experimental replicates and repeats.
High toxicity in control animals during in vivo studies. 1. Vehicle toxicity: The solvent system used to deliver PAB may be causing adverse effects.1. Perform a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Optimize the formulation: If the vehicle is toxic, explore alternative formulations with better biocompatibility.

Quantitative Data Summary

In Vitro Cytotoxicity of Pseudolaric Acid B
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer19.324[4]
8.348[4]
5.7672[4]
HN22Head and Neck Cancer~0.7 µg/mL (~1.6 µM)24[5]
HCT-116Colorectal Cancer1.11Not Specified[6]
Various Cancer Cell LinesVarious0.17 - 5.20Not Specified[7]
HKCNormal Human Kidney Cells5.77Not Specified[7]
In Vivo Efficacy of Pseudolaric Acid B
Animal ModelTumor TypeTreatment DoseInhibition RateReference
MiceHepatocarcinoma 22 (H22)30 mg/kg/day (i.p.) for 10 days14.4%[7]
60 mg/kg/day (i.p.) for 10 days40.1%[7]
MiceLewis Lung Cancer30 mg/kg/day (i.p.) for 10 days39.1%[7]
60 mg/kg/day (i.p.) for 10 days47.0%[7]

Experimental Protocols & Methodologies

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the effect of PAB on cell viability.

Materials:

  • 96-well cell culture plates

  • Pseudolaric acid B (PAB) stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • PAB Treatment: Prepare serial dilutions of PAB in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the PAB-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • For MTT assay: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]

  • Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570-590 nm for MTT).[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol outlines the general steps to analyze the protein expression levels in the PI3K/AKT/mTOR pathway following PAB treatment.

Materials:

  • 6-well cell culture plates

  • PAB stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of PAB for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]

  • Protein Quantification: Scrape the cell lysates and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

    • Wash the membrane again three times with TBST.[11]

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Visualizations

Signaling Pathways of Pseudolaric Acid B

PAB_Signaling_Pathways PAB Pseudolaric Acid B Microtubules Tubulin Polymerization PAB->Microtubules Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR Inhibits Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2) PAB->Mitochondrial_Pathway Activates DR5 Death Receptor 5 (DR5) PAB->DR5 Induces G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition leads to Mitochondrial_Pathway->Apoptosis DR5->Apoptosis

Caption: Key signaling pathways modulated by Pseudolaric acid B leading to apoptosis.

Experimental Workflow for PAB In Vitro Screening

PAB_In_Vitro_Workflow start Start: Cell Seeding (96-well plate) treatment PAB Treatment (Dose-response) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Cell Viability Assay (MTT/MTS) incubation->assay readout Absorbance Reading assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A typical experimental workflow for determining the IC50 of PAB in vitro.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic problem Inconsistent Results cause1 PAB Stock Issue? problem->cause1 cause2 Cell Culture Variability? problem->cause2 cause3 Assay Procedure? problem->cause3 solution1 Check Storage Aliquot New Stock cause1->solution1 solution2 Standardize Passage # and Seeding Density cause2->solution2 solution3 Verify Incubation Times and Reagent Prep cause3->solution3

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Avoiding common pitfalls in Pseudolaric acid B analog research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudolaric acid B (PAB) analog research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for Pseudolaric acid B and its analogs?

A1: Pseudolaric acid B (PAB) and its analogs are primarily known as microtubule-destabilizing agents. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (cell death).

Q2: I'm observing poor water solubility with my PAB analog. How can I improve its dissolution for in vitro assays?

A2: Poor aqueous solubility is a common issue with PAB and its derivatives. Here are several strategies to enhance solubility:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the analog within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its water solubility.

  • Solid Dispersions: Creating a solid dispersion of your analog in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its dissolution rate.

  • Co-solvents: Using a small percentage of a biocompatible co-solvent like DMSO in your initial stock solution is a common practice. However, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Salt Formation: If your analog has a suitable functional group, forming a salt can significantly improve its solubility.

Q3: My PAB analog shows variable IC50 values in cytotoxicity assays. What are the potential causes and solutions?

A3: Inconsistent IC50 values are a frequent challenge. Consider the following factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure a consistent cell seeding density across experiments. Cells in different growth phases (e.g., logarithmic vs. confluent) can respond differently to treatment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound or influence signaling pathways. Consider using a consistent serum batch or reducing the serum concentration during treatment.

  • Compound Stability: PAB analogs can be unstable in solution. Prepare fresh dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Results can vary between assays like MTT, XTT, and CellTiter-Glo.

Troubleshooting Guides

Issues in PAB Analog Synthesis

The total synthesis of Pseudolaric acid B is complex due to its compact tricyclic core and multiple stereocenters. Researchers synthesizing analogs may encounter several pitfalls.

Problem Potential Cause Suggested Solution
Low yield in cycloaddition reactions to form the polyhydroazulene core. Inefficient catalysis or side reactions.Screen different metal catalysts (e.g., Rhodium vs. Ruthenium) and optimize reaction conditions (temperature, solvent, catalyst loading).
Difficulty in achieving the correct stereochemistry at the ring fusion. Steric hindrance or unfavorable transition states.Employ stereoselective reagents and catalysts. Consider a different synthetic route that establishes the desired stereochemistry earlier in the synthesis.
Unwanted side reactions during late-stage functionalization. High reactivity of the core structure.Use protecting groups for sensitive functionalities and employ mild reaction conditions.
Challenges in scaling up the synthesis. Mass and heat transfer issues in larger reaction vessels.Conduct a thorough process optimization at a smaller scale before attempting a large-scale synthesis. Ensure efficient stirring and temperature control.
Troubleshooting In Vitro Cytotoxicity Assays
Problem Potential Cause Suggested Solution
Compound precipitation in cell culture media. Poor solubility of the PAB analog.Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the media is low (<0.5%). Visually inspect for precipitates before adding to cells. Consider using solubilization techniques like cyclodextrin complexation.
High background signal in viability assays. Contamination (bacterial, fungal, or mycoplasma). Interference of the compound with the assay reagents.Regularly test cell cultures for contamination. Run a control with the compound in cell-free media to check for direct reaction with the assay dye (e.g., MTT reduction).
Inconsistent results between replicates. Uneven cell seeding or pipetting errors. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Variable apoptotic response. Differences in cell cycle synchronization. Heterogeneity within the cell population.Synchronize cells before treatment to obtain a more uniform response. Consider single-cell analysis techniques to investigate population heterogeneity.
Overcoming Hurdles in In Vivo Studies
Problem Potential Cause Suggested Solution
Poor bioavailability or rapid clearance of the PAB analog. Unfavorable pharmacokinetic properties.Consider formulation strategies such as encapsulation in nanoparticles or liposomes to improve drug delivery and prolong circulation time.
Observed toxicity in animal models. Off-target effects or high dosage.Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity (weight loss, behavioral changes).
Tumor heterogeneity leading to variable treatment response in xenograft models. Pre-existing resistant cell populations within the tumor.Characterize the molecular profile of the tumors before and after treatment to identify potential resistance mechanisms. Consider using multiple patient-derived xenograft (PDX) models to better represent clinical heterogeneity.
Development of drug resistance. Upregulation of drug efflux pumps (e.g., P-glycoprotein) or alterations in the target protein.Investigate the expression of resistance-associated proteins in treated tumors. Consider combination therapies to overcome resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PAB analog.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the PAB analog in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the PAB analog or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by a PAB analog using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the PAB analog at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

PAB_Signaling_Pathway PAB Pseudolaric Acid B (or Analog) Tubulin Tubulin PAB->Tubulin Inhibits polymerization Mitochondria Mitochondria PAB->Mitochondria Induces dysfunction PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR Inhibits Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria->Apoptosis Initiates intrinsic pathway PI3K_AKT_mTOR->Apoptosis Inhibition promotes

Caption: PAB signaling pathway leading to apoptosis.

Experimental_Workflow Synthesis Analog Synthesis Solubility Solubility Screening Synthesis->Solubility InVitro In Vitro Cytotoxicity Assay Solubility->InVitro Mechanism Mechanism of Action (e.g., Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Xenograft Model Mechanism->InVivo Analysis Data Analysis & Interpretation InVivo->Analysis

Caption: A typical experimental workflow for PAB analog research.

Troubleshooting_Logic Inconsistent_IC50 Inconsistent IC50 Values? Check_Cells Check Cell Health & Passage Number Inconsistent_IC50->Check_Cells Yes Check_Assay Verify Assay Parameters Inconsistent_IC50->Check_Assay Yes Check_Compound Assess Compound Solubility & Stability Inconsistent_IC50->Check_Compound Yes Optimize_Seeding Optimize Seeding Density Check_Cells->Optimize_Seeding Standardize_Serum Standardize Serum Concentration Check_Cells->Standardize_Serum Fresh_Dilutions Prepare Fresh Dilutions Check_Compound->Fresh_Dilutions

Caption: Troubleshooting decision tree for inconsistent IC50 results.

Technical Support Center: Enhancing the Therapeutic Index of Demethoxydeacetoxypseudolaric acid B (DMAPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Demethoxydeacetoxypseudolaric acid B (DMAPT).

Frequently Asked Questions (FAQs)

1. What is this compound (DMAPT) and why is it used in research?

This compound (DMAPT) is a water-soluble, orally bioavailable analog of the natural product Parthenolide (B1678480) (PTL).[1][2] PTL, a sesquiterpene lactone, has shown anti-inflammatory and anti-cancer properties, but its poor water solubility and bioavailability limit its clinical utility.[3][4][5] DMAPT was developed to overcome these limitations, demonstrating over 1000-fold greater water solubility than PTL.[2] It is primarily investigated for its potential as an anti-cancer agent due to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway and induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells.[1][3][6][7]

2. What is the primary mechanism of action of DMAPT?

DMAPT has a multi-faceted mechanism of action:

  • NF-κB Inhibition: DMAPT is a potent inhibitor of the canonical NF-κB pathway.[3] It directly binds to and inhibits IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps the p65/p50 NF-κB dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and transcription of target genes involved in cell proliferation, inflammation, and survival.[3]

  • Reactive Oxygen Species (ROS) Generation: DMAPT can induce the production of intracellular ROS.[6][7][8] This increase in oxidative stress can lead to DNA damage and trigger apoptotic pathways, such as the JNK pathway.[1][6][8]

  • Induction of Apoptosis: By inhibiting NF-κB and generating ROS, DMAPT promotes apoptosis (programmed cell death) in cancer cells.[1][8] Evidence suggests it can induce both extrinsic (death receptor-mediated) and intrinsic apoptotic pathways.[9]

3. How does DMAPT's bioavailability compare to its parent compound, Parthenolide (PTL)?

DMAPT was specifically designed to have improved bioavailability over PTL.[3][4][5] In mouse models, oral administration of 100 mg/kg of DMAPT resulted in a maximum serum concentration of 25 μM, whereas a similar dose of PTL achieved a maximum concentration of only 0.2 μM.[10] DMAPT has an oral bioavailability of approximately 70%.[2]

4. What are the potential therapeutic applications of DMAPT?

DMAPT is being investigated for various therapeutic applications, primarily in oncology:

  • Sensitizing Cancer Cells to Chemotherapy and Radiation: DMAPT has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine (B846) and actinomycin-D, as well as radiotherapy.[1][4][11][12] It can overcome chemoresistance by inhibiting NF-κB, a pathway often activated by conventional cancer treatments.[12]

  • Overcoming Drug Resistance: In prostate cancer, DMAPT can delay resistance to androgen receptor (AR) inhibition by downregulating AR variants.[3]

  • Targeting Cancer Stem Cells: Studies have indicated that DMAPT can selectively target and eradicate leukemia stem cells.[2]

  • Direct Anti-Tumor Activity: DMAPT has demonstrated single-agent in vivo activity against various cancer cell lines, including prostate, lung, and bladder cancer.[6]

5. Are there any known toxicity concerns with DMAPT?

Clinical trial data in patients with hematological malignancies have shown that DMAPT has a favorable safety profile with no significant toxicity observed at doses that achieved therapeutic serum concentrations.[3] It has also been noted to have low toxicity in mice.[3] However, as with any experimental compound, appropriate dose-response and toxicity studies are crucial.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity in in vitro experiments.

  • Possible Cause 1: DMAPT Degradation.

    • Troubleshooting: DMAPT, especially in its fumarate (B1241708) salt form, is water-soluble but may be susceptible to degradation over time in solution. Prepare fresh stock solutions for each experiment and store them appropriately (e.g., at -20°C for short-term storage).[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Line Sensitivity.

    • Troubleshooting: Different cancer cell lines exhibit varying sensitivity to DMAPT. The IC50 values can range from low micromolar to higher concentrations.[6][13] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration range. Consider that the anti-proliferative effects of DMAPT are dose-dependent.[1]

  • Possible Cause 3: High Basal NF-κB Activity.

    • Troubleshooting: Cell lines with constitutively active NF-κB may require higher concentrations of DMAPT for effective inhibition.[3] Verify the basal NF-κB activity in your cell line using methods like an Electrophoretic Mobility Shift Assay (EMSA) or a reporter assay.

  • Possible Cause 4: Experimental Conditions.

    • Troubleshooting: Ensure consistent cell seeding density and incubation times. The anti-proliferative effects of DMAPT are time and dose-dependent.[14]

Problem 2: Difficulty in detecting DMAPT-induced ROS generation.

  • Possible Cause 1: Timing of Measurement.

    • Troubleshooting: The increase in ROS levels induced by DMAPT can be transient, with peaks observed as early as one hour after treatment.[7] Perform a time-course experiment to identify the optimal time point for ROS detection in your specific cell model.

  • Possible Cause 2: Insufficient DMAPT Concentration.

    • Troubleshooting: ROS generation is a dose-dependent effect. Ensure you are using a concentration of DMAPT that has been shown to induce oxidative stress.

  • Possible Cause 3: Inappropriate Detection Method.

    • Troubleshooting: Use a sensitive and appropriate probe for ROS detection. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a commonly used probe for detecting hydrogen peroxide.[15] Ensure proper handling of the probe to avoid auto-oxidation. Flow cytometry can provide quantitative analysis of ROS levels.[8]

Problem 3: DMAPT does not effectively inhibit NF-κB activity in your experiments.

  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time.

    • Troubleshooting: NF-κB inhibition is dose- and time-dependent. Optimize the concentration of DMAPT and the duration of treatment.

  • Possible Cause 2: Non-Canonical NF-κB Pathway Activation.

    • Troubleshooting: DMAPT primarily targets the canonical NF-κB pathway by inhibiting IKKβ.[3] If the non-canonical pathway is predominantly active in your model system, DMAPT may have a limited effect. Investigate the activation status of both pathways.

  • Possible Cause 3: Issues with the NF-κB Assay.

    • Troubleshooting: Ensure the integrity of your nuclear extracts for EMSA or the functionality of your reporter constructs. Include appropriate positive and negative controls in your assay.

Quantitative Data Summary

Table 1: In Vitro Efficacy of DMAPT in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / Effective ConcentrationObserved EffectsCitation(s)
PC-3Prostate Cancer5 - 10 µMInhibition of proliferation, decreased NF-κB DNA binding[6]
CWR22Rv1Prostate Cancer5 - 10 µMInhibition of proliferation, decreased NF-κB DNA binding[6]
DU145Prostate Cancer4 µMInhibition of cell proliferation and viability[13]
AML cellsAcute Myeloid LeukemiaLD50: 1.7 µMCell death[13]
Panc-1Pancreatic Cancer3 - 12 µM (in combination)Inhibition of cell metabolism[1]
U87GlioblastomaIC50: 15.5 µMCytotoxicity, S-phase cell cycle arrest[9]
LN229GlioblastomaIC50: 11.15 µMCytotoxicity, S-phase cell cycle arrest[9]

Table 2: In Vivo Efficacy and Dosing of DMAPT

Animal ModelCancer TypeDMAPT DoseAdministration RouteKey FindingsCitation(s)
Athymic nude miceProstate Cancer (CWR22Rv1 & PC-3 xenografts)40 - 100 mg/kg/dayOral gavageDose-dependent decrease in tumor volume[6]
Athymic nude miceProstate Cancer (PC-3 xenograft)100 mg/kgOral gavageIncreased sensitivity to X-rays[13]
TRAMP miceProstate Cancer100 mg/kgOral gavage (thrice weekly)Slowed tumor development, extended time-to-palpable tumor by 20%[13]
VCaP-CR tumor modelProstate Cancer100 mg/kgOral gavage (daily)In combination with castration, significantly reduced tumor growth[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of DMAPT on cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of DMAPT (and/or in combination with other drugs) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO or sterile water).

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Objective: To assess the effect of DMAPT on the DNA binding activity of NF-κB.

  • Methodology:

    • Treat cells with DMAPT for the desired time and concentration.

    • Prepare nuclear extracts from the treated and control cells.

    • Incubate the nuclear extracts with a radiolabeled (e.g., ³²P) or biotinylated oligonucleotide probe containing the NF-κB consensus binding site.

    • For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to confirm specificity.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography (for radiolabeled probes) or chemiluminescence (for biotinylated probes). A decrease in the intensity of the shifted band in DMAPT-treated samples indicates inhibition of NF-κB DNA binding.

3. Detection of Intracellular ROS (Flow Cytometry with H2DCFDA)

  • Objective: To quantify the generation of intracellular ROS following DMAPT treatment.

  • Methodology:

    • Treat cells with DMAPT for the predetermined optimal time.

    • Incubate the cells with 5 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and an emission wavelength of 525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS.

Visualizations

DMAPT_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines / Carcinogens IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα NF-κB IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases DMAPT DMAPT DMAPT->IKK_complex Inhibits IKKβ DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) DNA->Transcription

Caption: DMAPT's Inhibition of the Canonical NF-κB Signaling Pathway.

DMAPT_ROS_Apoptosis cluster_cell Cancer Cell DMAPT DMAPT ROS ↑ Reactive Oxygen Species (ROS) DMAPT->ROS Death_Receptors Death Receptors (e.g., DR5) DMAPT->Death_Receptors Upregulates Mitochondria Mitochondria ROS->Mitochondria Induces Dysfunction DNA_damage DNA Damage ROS->DNA_damage JNK_pathway JNK Pathway Activation ROS->JNK_pathway Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway DNA_damage->Apoptosis JNK_pathway->Apoptosis Death_Receptors->Apoptosis Extrinsic Pathway

Caption: DMAPT-induced ROS Generation and Apoptosis Pathways.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treatment with DMAPT (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros ROS Detection (e.g., H2DCFDA) treatment->ros nfkb NF-κB Activity Assay (e.g., EMSA) treatment->nfkb apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis nfkb->data_analysis apoptosis->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for DMAPT Evaluation.

References

Technical Support Center: Process Improvements for Scaling Up Demethoxydeacetoxypseudolaric acid B (DMAPT-B) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of Demethoxydeacetoxypseudolaric acid B (DMAPT-B), a potent semi-synthetic analog of Pseudolaric acid B (PAB).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the semi-synthesis and purification of DMAPT-B at a larger scale.

1. Synthesis & Reaction Monitoring

  • Q1: We are observing low conversion of Pseudolaric acid B (PAB) to DMAPT-B. What are the potential causes and solutions?

    • A1: Low conversion can stem from several factors when scaling up.

      • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous reaction mixture.

      • Reagent Degradation: The reagents used for deacetoxylation and demethoxylation might be sensitive to moisture or air. Ensure reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., Nitrogen or Argon).

      • Incorrect Stoichiometry: Verify the molar ratios of your reactants. On a large scale, inaccuracies in weighing or volume dispensing can significantly impact the reaction outcome.

      • Sub-optimal Temperature Control: Poor heat transfer in large vessels can prevent the reaction from reaching or maintaining its optimal temperature. Utilize a jacketed reactor with a reliable temperature control unit.

  • Q2: The reaction is producing significant amounts of side products, complicating purification. How can we improve selectivity?

    • A2: Improving reaction selectivity is crucial for a scalable process.

      • Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition via a syringe pump or addition funnel can maintain a low instantaneous concentration of the reagent, often favoring the desired reaction pathway.

      • Temperature Optimization: A slight modification of the reaction temperature can sometimes drastically change the product distribution. A Design of Experiments (DoE) approach can help identify the optimal temperature range.

      • Solvent Choice: The solvent can influence reaction pathways. If feasible, experiment with alternative solvents that may offer better selectivity.

2. Purification & Isolation

  • Q3: We are struggling with the chromatographic purification of DMAPT-B at a preparative/pilot scale. The peak resolution is poor, and we observe significant product loss.

    • A3: Scaling up chromatography presents unique challenges.[1]

      • Column Overloading: This is a common issue. Reduce the sample load or switch to a larger diameter column with a higher loading capacity.

      • Inefficient Column Packing: Poorly packed columns lead to channeling and band broadening. Ensure a uniform and tightly packed column bed. For large-scale operations, consider dynamically axial compressed columns.

      • Mobile Phase Optimization: The mobile phase composition that worked on an analytical scale may need re-optimization for a preparative scale to improve resolution and reduce solvent consumption.[1]

      • Flow Rate: High flow rates can decrease resolution. Optimize the flow rate to balance separation efficiency and processing time.

  • Q4: After crystallization, the purity of our DMAPT-B is below the required specification. What can we do?

    • A4: Crystal purity is dependent on the crystallization conditions.

      • Solvent System: The choice of anti-solvent and its addition rate are critical. A slower addition rate or cooling profile often leads to the formation of more ordered, purer crystals.

      • Seeding: Introducing a small quantity of high-purity DMAPT-B crystals (seeding) can promote controlled crystallization and improve final purity.

      • Washing: Ensure the filter cake is washed with an appropriate, cold solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation: Comparative Analysis of Production Scales

The following tables present hypothetical but realistic data to illustrate the impact of scaling up on key process parameters for the semi-synthesis of DMAPT-B from PAB.

Table 1: Reaction Parameters at Different Scales

Parameter Lab Scale (10g PAB) Pilot Scale (1kg PAB) Production Scale (50kg PAB)
PAB Input 10.0 g 1.0 kg 50.0 kg
Reaction Volume 200 mL 20 L 1000 L
Typical Yield 85% 78% 75%
Reaction Time 4 hours 6 hours 8 hours

| Purity (Crude) | 90% | 85% | 82% |

Table 2: Purification Parameters at Different Scales

Parameter Lab Scale Pilot Scale Production Scale
Purification Method Flash Chromatography Preparative HPLC Multi-column Chromatography/Crystallization
Column Diameter 5 cm 20 cm >50 cm
Solvent Volume 2 L 200 L 10,000 L
Processing Time 8 hours 24 hours 72 hours
Final Purity >99% >98.5% >98.5%

| Overall Recovery | 90% | 85% | 88% (with crystallization) |

Experimental Protocols

Protocol 1: Semi-synthesis of DMAPT-B from Pseudolaric Acid B (PAB)

This protocol is a generalized procedure and should be optimized for specific laboratory and scale-up conditions. It is based on the known chemical transformation from PAB to its analog, DMAPT-B.[2]

  • Reaction Setup:

    • Charge a appropriately sized, dry, jacketed glass reactor with Pseudolaric acid B (PAB).

    • Under an inert atmosphere (N2), add the appropriate dry solvent (e.g., Dichloromethane, Tetrahydrofuran) to dissolve the PAB. The volume should be sufficient for effective stirring (approx. 10-20 mL per gram of PAB).

    • Cool the reaction mixture to the desired initial temperature (e.g., 0 °C) using a circulating chiller.

  • Reagent Addition:

    • Prepare a solution of the de-acetylating/de-methoxylating agent (e.g., a strong base or a specific Lewis acid, depending on the chosen synthetic route) in the reaction solvent.

    • Slowly add the reagent solution to the stirred PAB solution over a period of 1-2 hours, maintaining the internal temperature within a narrow range (e.g., 0-5 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC or TLC.

    • The reaction is considered complete when the consumption of PAB is maximized, and the formation of the DMAPT-B peak is stable.

  • Work-up and Quenching:

    • Once the reaction is complete, slowly quench the reaction by adding a suitable quenching agent (e.g., a buffered aqueous solution) while carefully controlling the temperature.

    • Allow the mixture to warm to room temperature.

    • If applicable, separate the organic layer. Extract the aqueous layer with the reaction solvent to recover any dissolved product.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Crude Product Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude DMAPT-B, which can then be taken for purification.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in DMAPT-B production.

G cluster_0 Upstream Processing cluster_1 Semi-Synthesis cluster_2 Downstream Processing P_amabilis Pseudolarix amabilis (Root Bark) Extraction Extraction & Crude Isolation P_amabilis->Extraction Ethanol/DCM PAB_pure Purified PAB Extraction->PAB_pure Chromatography SemiSynth Semi-Synthesis: Deacetoxylation & Demethoxylation PAB_pure->SemiSynth Chemical Reagents Crude_DMAPTB Crude DMAPT-B SemiSynth->Crude_DMAPTB Purification Large-Scale Purification Crude_DMAPTB->Purification Prep-HPLC Crystallization Crystallization Purification->Crystallization Anti-solvent Final_Product Final DMAPT-B (>98.5%) Crystallization->Final_Product

Caption: Overall workflow for DMAPT-B production from natural source to final product.

G Start Start: Purified PAB in Reactor Cooling Cool Reactor to 0-5 °C Start->Cooling Reagent_Add Slowly Add Reagent (1-2 hours) Cooling->Reagent_Add Reagent_Prep Prepare Reagent Solution Reagent_Prep->Reagent_Add Monitoring Monitor by HPLC/TLC Reagent_Add->Monitoring Monitoring->Reagent_Add Incomplete Quench Quench Reaction Monitoring->Quench Complete Workup Aqueous Workup & Extraction Quench->Workup Concentrate Concentrate in vacuo Workup->Concentrate End End: Crude DMAPT-B for Purification Concentrate->End

Caption: Logical workflow for the semi-synthesis step of DMAPT-B production.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Pseudolaric Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cytotoxic effects of novel natural compounds is paramount in the quest for new cancer therapeutics. This guide provides a comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and its well-studied analogue, Pseudolaric acid B (PAB), offering insights into their potential as anticancer agents. While direct cytotoxic data for DMDA-PLAB is limited, the extensive research on PAB provides a strong framework for understanding the likely mechanisms and efficacy of this class of compounds.

Comparative Cytotoxicity Profile

Pseudolaric acid B (PAB) has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. In contrast, direct cytotoxic evaluations of this compound (DMDA-PLAB) on cancer cells are not extensively documented in publicly available research. One study indicated that DMDA-PLAB did not significantly affect the arginase 1 (ARG1) mRNA expression in RAW264.7 macrophage-like cells, a marker associated with the pro-tumoral phenotype of tumor-associated macrophages.[1] This finding, however, does not directly correlate to its cytotoxic activity against tumor cells.

The following table summarizes the cytotoxic activity (IC50 values) of Pseudolaric acid B against various cancer cell lines as reported in multiple studies. This data serves as a benchmark for the potential efficacy of related pseudolaric acid derivatives.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20[2]
MDA-MB-231Triple-Negative Breast CancerNot specified, but significant inhibition[3]
MG-63OsteosarcomaNot specified, but significant inhibition[4]
HO-8910Ovarian CancerNot specified, but significant inhibition[5]
A2780Ovarian CancerNot specified, but significant inhibition[5]
HN22Head and Neck Cancer~0.7[6]
Various CRC cell linesColorectal CancerNot specified, but significant inhibition[4]
HL-7702 (normal liver)Non-cancerous25.29[7]
HK-2 (normal kidney)Non-cancerous42.94[7]

Mechanism of Action: Insights from Pseudolaric Acid B

The cytotoxic effects of PAB are attributed to its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2][3][8] The primary mechanisms of action identified for PAB are detailed below.

Microtubule Destabilization

PAB acts as a microtubule-destabilizing agent, disrupting the cellular microtubule network.[8] This interference with microtubule dynamics inhibits the formation of the mitotic spindle, a critical structure for cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.[2][8]

PAB Pseudolaric Acid B Tubulin Tubulin Dimers PAB->Tubulin Binds to Microtubules Microtubules PAB->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest

Caption: Pseudolaric Acid B's mechanism of microtubule destabilization.

Induction of Apoptosis

Following cell cycle arrest, PAB induces apoptosis (programmed cell death) through multiple signaling pathways.[2][3][4][5]

  • Mitochondrial Pathway: PAB can trigger the intrinsic apoptotic pathway by causing a collapse of the mitochondrial membrane potential, leading to the release of cytochrome c.[3] This activates caspase-9 and subsequently caspase-3, key executioner caspases in apoptosis.[3][5] The expression of pro-apoptotic proteins like Bax is upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[2][3]

  • Death Receptor Pathway: In some cancer cell lines, PAB has been shown to upregulate the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptotic pathway.[6]

  • PI3K/AKT/mTOR Pathway Inhibition: PAB has been observed to downregulate the expression of key proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]

cluster_0 Pseudolaric Acid B Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes PAB Pseudolaric Acid B PI3K_AKT PI3K/AKT/mTOR Pathway PAB->PI3K_AKT Inhibits Mitochondria Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) PAB->Mitochondria Activates DR5 Death Receptor 5 (DR5) Pathway PAB->DR5 Upregulates Apoptosis Apoptosis PI3K_AKT->Apoptosis Survival Signal (Inhibited by PAB) Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation DR5->Caspase_Activation Caspase_Activation->Apoptosis cluster_workflow Cytotoxicity Evaluation Workflow start Cancer Cell Culture treatment Treatment with Test Compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry end Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->end apoptosis Annexin V/PI Staining (Apoptosis) flow_cytometry->apoptosis cell_cycle PI Staining (Cell Cycle) flow_cytometry->cell_cycle apoptosis->end cell_cycle->end

References

Validating the Anti-Tumor Activity of Pseudolaric Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-tumor activities of Pseudolaric Acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi. Drawing from multiple preclinical studies, this document summarizes its efficacy against various cancer cell lines, details the underlying mechanisms of action, and offers a comparative perspective with other anti-cancer agents. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support further research.

In Vitro Cytotoxicity of Pseudolaric Acid B

PAB has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20[1]
QGY-TR50Hepatocellular Carcinoma~10[2]
MDA-MB-231Triple-Negative Breast Cancer5, 7.5, 10 (dose-dependent effects observed)[3]
HN22Head and Neck CancerNot specified, but significant viability inhibition[4][5][6]
HepG2Hepatocellular CarcinomaNot specified, but significant anti-proliferative activity[7]
HKCNormal Human Kidney Epithelial5.77[1]

In Vivo Anti-Tumor Efficacy

Studies in murine models have confirmed the anti-tumor activity of PAB in vivo. The compound has been shown to significantly inhibit the growth of transplantable tumors.

Tumor ModelTreatmentDosageTumor Growth Inhibition RateReference
H22 (Hepatocarcinoma)Intraperitoneal injection30 mg/kg/day for 10 days14.4%[1]
H22 (Hepatocarcinoma)Intraperitoneal injection60 mg/kg/day for 10 days40.1%[1]
Lewis Lung CancerIntraperitoneal injection30 mg/kg/day for 10 days39.1%[1]
Lewis Lung CancerIntraperitoneal injection60 mg/kg/day for 10 days47.0%[1]
HN22 XenograftNot specified2.5 mg/kg/daySignificant reduction in tumor growth[4][5][6]

Mechanism of Action: A Multi-Targeted Approach

PAB exerts its anti-tumor effects through a variety of mechanisms, primarily targeting microtubule dynamics and key signaling pathways involved in cell survival and proliferation.

Microtubule Destabilization and Mitotic Arrest

A primary mechanism of PAB is its role as a microtubule-destabilizing agent.[2][8] By disrupting the cellular microtubule networks, PAB inhibits the formation of mitotic spindles, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[1][2][3] This activity is particularly noteworthy as PAB has been shown to circumvent the P-glycoprotein overexpression-induced multidrug resistance mechanism, suggesting its potential efficacy in resistant tumors.[2][8]

Induction of Apoptosis

PAB is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: PAB treatment leads to the collapse of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the release of cytochrome c.[3] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and -9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][3]

  • Extrinsic (Death Receptor) Pathway: PAB has been shown to induce apoptosis by upregulating Death Receptor 5 (DR5), leading to the activation of caspase-8.[4][5][6]

Modulation of Key Signaling Pathways

PAB has been found to inhibit multiple carcinogenic signaling pathways that are crucial for tumor growth and survival.

  • PI3K/AKT/mTOR Pathway: PAB significantly inhibits this pathway, which is frequently overactive in cancer and plays a key role in cell proliferation, survival, and metabolism.[3] Inhibition of this pathway contributes to the pro-apoptotic activity of PAB.[3]

  • STAT3, ERK1/2, and Akt Signaling: In hepatocellular carcinoma cells, PAB treatment leads to the downregulation of the phosphorylation of STAT3, ERK1/2, and Akt.[7]

  • GSK-3β/β-catenin Signaling: PAB has been shown to suppress abnormal GSK-3β/β-catenin signaling in HepG2 cells.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of PAB on cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of PAB for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of PAB that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by PAB.

Protocol:

  • Treat cells with different concentrations of PAB for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To analyze the effect of PAB on the expression of proteins involved in signaling pathways and apoptosis.

Protocol:

  • Treat cells with PAB for the desired time and concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

PAB_Mechanism_of_Action cluster_PAB Pseudolaric Acid B (PAB) cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects PAB Pseudolaric Acid B Microtubules Microtubules PAB->Microtubules Destabilizes SignalingPathways Signaling Pathways PAB->SignalingPathways Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Apoptosis Apoptosis SignalingPathways->Apoptosis Promotes InhibitionProliferation Inhibition of Proliferation & Invasion SignalingPathways->InhibitionProliferation MitoticArrest->Apoptosis

Caption: Mechanism of Action of Pseudolaric Acid B.

Apoptosis_Signaling_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulates Mitochondria Mitochondria PAB->Mitochondria Induces ROS & MMP collapse Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PAB->Bax Upregulates Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced Apoptosis Signaling Pathways.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture pab_treatment PAB Treatment (Varying Concentrations) start->pab_treatment viability Cell Viability (MTT Assay) pab_treatment->viability apoptosis Apoptosis (Flow Cytometry) pab_treatment->apoptosis western_blot Protein Expression (Western Blot) pab_treatment->western_blot end Data Analysis & Conclusion viability->end apoptosis->end western_blot->end

Caption: General Experimental Workflow for PAB Validation.

Conclusion and Future Directions

The collective evidence strongly supports the anti-tumor activity of Pseudolaric Acid B. Its ability to target multiple critical pathways, including microtubule dynamics and key survival signaling networks, makes it a promising candidate for further preclinical and clinical investigation. The compound's effectiveness in multidrug-resistant models is particularly compelling. Future research should focus on optimizing its therapeutic index, exploring combination therapies to enhance its efficacy, and further elucidating its complex mechanisms of action in a wider range of cancer types. The development of more soluble and bioavailable formulations will be crucial for translating the therapeutic potential of PAB into clinical applications.

References

A Comparative Efficacy Analysis: Pseudolaric Acid B in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Synopsis: An extensive literature search did not yield direct comparative studies between Demethoxydeacetoxypseudolaric acid B and Pseudolaric acid B (PAB). Furthermore, the acronym DMAPT is commonly associated with Dimethylamino Parthenolide, a distinct compound, leading to a lack of specific data for a direct comparison as initially requested. This guide will therefore focus on a comprehensive evaluation of the efficacy of Pseudolaric acid B, providing key experimental data and mechanistic insights to serve as a valuable reference for researchers.

Pseudolaric acid B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a detailed comparison of its efficacy across various cancer models, supported by experimental data on its mechanism of action.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of Pseudolaric acid B have been quantified in numerous studies. The following tables summarize its in vitro and in vivo efficacy.

In Vitro Cytotoxicity of Pseudolaric Acid B
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Various Tumor CellsMultiple0.17 - 5.20Not Specified
HKCNormal Human Kidney5.77Not Specified
MDA-MB-231Triple-Negative Breast Cancer19.324
MDA-MB-231Triple-Negative Breast Cancer8.348
MDA-MB-231Triple-Negative Breast Cancer5.7672
MCF10ANormal Breast EpithelialNo obvious side-effects24, 48, 72

Table 1: In vitro cytotoxicity (IC50 values) of Pseudolaric acid B against various cancer cell lines and a normal cell line.[2][4]

In Vivo Antitumor Activity of Pseudolaric Acid B
Tumor ModelTreatmentDosageInhibitory Rate (%)
Hepatocarcinoma 22 (H22)Intraperitoneal injection (10 days)30 mg/kg/day14.4
Hepatocarcinoma 22 (H22)Intraperitoneal injection (10 days)60 mg/kg/day40.1
Lewis Lung CancerIntraperitoneal injection (10 days)30 mg/kg/day39.1
Lewis Lung CancerIntraperitoneal injection (10 days)60 mg/kg/day47.0

Table 2: In vivo antitumor efficacy of Pseudolaric acid B in murine models.[2]

Mechanism of Action

Pseudolaric acid B exerts its anticancer effects through a multi-targeted mechanism, primarily involving microtubule destabilization and induction of apoptosis.

Microtubule Destabilization and Mitotic Arrest

PAB has been identified as a novel microtubule-destabilizing agent.[1][5] It disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1][2][5][6] This mitotic arrest is a precursor to the induction of apoptosis in cancer cells.[4][6]

G2M_Arrest PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits Microtubules Microtubule Network Formation PAB->Microtubules disrupts Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Apoptosis_Pathway cluster_PAB Pseudolaric Acid B cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_Caspase Caspase Cascade PAB PAB PI3K PI3K PAB->PI3K inhibits Bcl2 Bcl-2 Bcl-xl PAB->Bcl2 downregulates Bax Bax PAB->Bax upregulates p53 p53 PAB->p53 upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Mito_Pot Mitochondrial Membrane Potential Bax->Mito_Pot disrupts CytC Cytochrome c Release Mito_Pot->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p53->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines PAB_Treatment_vitro PAB Treatment (Varying Concentrations) Cell_Culture->PAB_Treatment_vitro MTT MTT Assay (Cell Viability) PAB_Treatment_vitro->MTT Flow_Cytometry Flow Cytometry (Cell Cycle) PAB_Treatment_vitro->Flow_Cytometry IC50 IC50 Determination MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Mice Nude Mice Xenograft Tumor Cell Implantation Mice->Xenograft PAB_Treatment_vivo PAB Administration (i.p. injection) Xenograft->PAB_Treatment_vivo Tumor_Measurement Tumor Volume/Weight Measurement PAB_Treatment_vivo->Tumor_Measurement Inhibitory_Rate Tumor Inhibitory Rate Tumor_Measurement->Inhibitory_Rate

References

Unraveling the Disruption of the Cytoskeleton: A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and more effective anticancer agents is a continuous endeavor. Tubulin, a critical component of the cellular cytoskeleton, remains a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), a promising natural product, against established tubulin inhibitors, including paclitaxel (B517696), vinca (B1221190) alkaloids, and colchicine. The following sections present a comprehensive overview of their mechanisms, supported by experimental data, and detailed protocols for key assays.

Mechanism of Action: A Tale of Stabilization vs. Destabilization

Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.

This compound (DMDA-PAB) , also referred to as Pseudolaric acid B (PAB), falls into the category of microtubule-destabilizing agents . It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. A key advantage of DMDA-PAB is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.

In contrast, Paclitaxel , a member of the taxane (B156437) family, is a potent microtubule-stabilizing agent . It binds to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This suppression of microtubule dynamics also leads to G2/M cell cycle arrest and apoptosis.

The Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are classic microtubule-destabilizing agents . They bind to the vinca domain on β-tubulin, preventing tubulin polymerization and leading to the disassembly of microtubules.

Colchicine , another well-known microtubule-destabilizing agent , binds to a specific site on tubulin, preventing its polymerization into microtubules. Its clinical use as an anticancer agent is limited by its toxicity.

Quantitative Performance Analysis

The efficacy of these tubulin inhibitors can be quantified and compared through various in vitro assays. The following tables summarize key performance indicators for DMDA-PAB and its counterparts.

Compound Assay Type IC50 Value Reference
DMDA-PABTubulin Polymerization Inhibition1.1 µM[1]
DMDA-PABTubulin Polymerization Inhibition10.9 ± 1.8 µM[2]
ColchicineTubulin Polymerization Inhibition8.1 µM[3]
ColchicineTubulin Polymerization Inhibition10.6 µM[4]
VinblastineTubulin Polymerization Inhibition0.43 µM[5]
PaclitaxelTubulin Polymerization (EC50)23 µM[6]

Table 1: Comparative Inhibition of Tubulin Polymerization. This table showcases the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds in cell-free tubulin polymerization assays. Lower values indicate higher potency in directly inhibiting or promoting microtubule formation.

Compound Cell Line Cancer Type IC50 Value Reference
DMDA-PABMCF-7Breast AdenocarcinomaNot explicitly quantified in snippets
DMDA-PABHepG2Hepatocellular CarcinomaNot explicitly quantified in snippets
DMDA-PABU87Glioblastoma~10 µM[7]
DMDA-PABHN22Head and Neck Cancer~0.7 µM[8]
PaclitaxelMCF-7Breast AdenocarcinomaNot explicitly quantified in snippets
PaclitaxelA549Lung CarcinomaNot explicitly quantified in snippets
PaclitaxelHeLaCervical CancerNot explicitly quantified in snippets
VincristineMCF-7Breast Adenocarcinoma239.51 µmol/mL[9]
VincristineA549Lung Carcinoma0.56 µM[10]
VincristineHeLaCervical CancerNot explicitly quantified in snippets
VinblastineMCF-7Breast Adenocarcinoma67.12 µmol/mL[9]
VinblastineHeLaCervical CancerNot explicitly quantified in snippets
ColchicineMCF-7Breast AdenocarcinomaNot explicitly quantified in snippets
ColchicineA549Lung CarcinomaNot explicitly quantified in snippets

Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines, indicating their potency in inhibiting cell growth.

Compound Cell Line Concentration % of Cells in G2/M Phase Reference
DMDA-PABMDA-MB-2315 µMNot explicitly quantified in snippets
DMDA-PABMDA-MB-2317.5 µMNot explicitly quantified in snippets
DMDA-PABMDA-MB-23110 µMNot explicitly quantified in snippets
DMDA-PABU875 µM42.25 ± 2.95%[7]
DMDA-PABU8710 µM67.32 ± 1.83%[7]
DMDA-PABU271.25 µM66.0%[11]

Table 3: Induction of G2/M Cell Cycle Arrest by DMDA-PAB. This table shows the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with DMDA-PAB at different concentrations.

Compound Cell Line Concentration Assay Observations Reference
DMDA-PABMDA-MB-2315, 7.5, 10 µMAnnexin V-FITC/PIDose-dependent increase in apoptosis
DMDA-PABU875 µMAnnexin V-FITC/PI24.43 ± 1.50% apoptotic cells[7]
DMDA-PABU8710 µMAnnexin V-FITC/PI50.12 ± 3.42% apoptotic cells[7]
DMDA-PABHN220.5, 1 µMAnnexin V StainingConcentration-dependent increase in Annexin V-positive cells[8]
DMDA-PABDU145Not specifiedAnnexin V-FITCInduced apoptosis[12]

Table 4: Induction of Apoptosis by DMDA-PAB. This table summarizes the apoptotic effects of DMDA-PAB on various cancer cell lines, as determined by different experimental assays.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Tubulin Polymerization cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization DMDA-PAB DMDA-PAB DMDA-PAB->Tubulin Dimers Inhibits Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibits Polymerization Colchicine Colchicine Colchicine->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: Mechanism of action of different tubulin inhibitors.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Solubilize Formazan (B1609692) Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance End End Measure Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

G Start Start Harvest & Fix Cells Harvest & Fix Cells Start->Harvest & Fix Cells RNase Treatment RNase Treatment Harvest & Fix Cells->RNase Treatment Stain with PI Stain with PI RNase Treatment->Stain with PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI->Flow Cytometry Analysis End End Flow Cytometry Analysis->End

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

For reproducible and accurate results, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for the key assays cited in this guide.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer.

    • Prepare serial dilutions of the test compounds (DMDA-PAB, paclitaxel, colchicine, vinca alkaloids) and a vehicle control (e.g., DMSO) in general tubulin buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the tubulin solution to each well.

    • Add the serially diluted test compounds or vehicle control to the respective wells.

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximal polymer mass.

    • Determine the IC50 or EC50 values by plotting the percentage of inhibition or stimulation against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitors or a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Immunofluorescence Microscopy for Microtubule Staining

This technique allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired concentrations of tubulin inhibitors or a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS containing bovine serum albumin).

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with a DNA dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[7][11]

  • Cell Treatment and Harvesting: Treat cells with the tubulin inhibitors for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI), a DNA-intercalating dye, and RNase A to eliminate RNA staining.[7][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment and Harvesting: Treat cells with the tubulin inhibitors and harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells are negative for both Annexin V-FITC and PI.

    • Early apoptotic cells are positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Conclusion

This compound has emerged as a potent microtubule-destabilizing agent with a distinct advantage in overcoming multidrug resistance. Its efficacy in inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis is comparable to or, in some aspects, superior to established tubulin inhibitors. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer therapeutics targeting the microtubule cytoskeleton. Further in-depth studies are warranted to fully elucidate the clinical potential of DMDA-PAB.

References

A Head-to-Head Comparison of Microtubule-Targeting Agents: Demethoxydeacetoxypseudolaric Acid B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Demethoxydeacetoxypseudolaric acid B (DMAPT), a derivative of the natural product Pseudolaric acid B (PAB), and the well-established chemotherapeutic agent, paclitaxel (B517696). Both compounds target microtubules, critical components of the cellular cytoskeleton, but do so through opposing mechanisms. This document outlines their distinct interactions with tubulin, presents supporting experimental data, and details the methodologies used to elucidate their mechanisms of action.

Opposing Mechanisms Targeting a Common Achilles' Heel

Microtubules are dynamic polymers composed of α- and β-tubulin subunits. Their ability to rapidly assemble and disassemble is fundamental for cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of this microtubule dynamism is a proven strategy in cancer therapy. While both DMAPT and paclitaxel exploit this vulnerability, their approaches are diametrically opposed. Paclitaxel is a microtubule-stabilizing agent, forcing the cell into a rigid, static state, whereas DMAPT acts as a microtubule-destabilizing agent, leading to the collapse of this essential cellular framework.

Paclitaxel: The Stabilizer

Paclitaxel, a member of the taxane (B156437) family, is a widely used anticancer drug that functions by enhancing the polymerization of tubulin and stabilizing the resulting microtubules.[1][2] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1][3][4]

Mechanism of Action of Paclitaxel:

Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, at a site distinct from the colchicine (B1669291) and vinca (B1221190) alkaloid binding domains.[1][3] This binding event locks the tubulin molecules in a polymerized state, effectively preventing depolymerization. The resulting hyper-stabilized microtubules cannot perform their dynamic functions, leading to a halt in mitosis and activation of apoptotic signaling pathways.[2][3]

paclitaxel_mechanism cluster_paclitaxel Paclitaxel Action Paclitaxel Paclitaxel Tubulin β-Tubulin (in Microtubule) Paclitaxel->Tubulin Binds to Taxane Site Stabilization Microtubule Stabilization Tubulin->Stabilization Prevents Depolymerization MitoticArrest G2/M Mitotic Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers dmap_mechanism cluster_dmap DMAPT (PAB) Action DMAPT DMAPT (PAB) Tubulin β-Tubulin (Unpolymerized) DMAPT->Tubulin Binds to Colchicine Site Destabilization Microtubule Destabilization Tubulin->Destabilization Inhibits Polymerization MitoticArrest G2/M Mitotic Arrest Destabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers polymerization_assay cluster_workflow Tubulin Polymerization Assay Workflow Start Prepare Reagents (Tubulin, Buffer, GTP) AddCompound Add Compound to 96-well Plate Start->AddCompound AddTubulin Initiate Reaction with Cold Tubulin AddCompound->AddTubulin Incubate Incubate at 37°C in Spectrophotometer AddTubulin->Incubate Measure Measure Absorbance (340 nm) Kinetically Incubate->Measure Analyze Analyze Polymerization Curves Measure->Analyze End Determine IC₅₀ (Inhibitor) or EC₅₀ (Stabilizer) Analyze->End

References

A Comparative Analysis of Pseudolaric Acid B and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of research findings on Pseudolaric Acid B, a natural compound with demonstrated anticancer properties. This document objectively compares its performance with alternative natural compounds, Betulinic Acid and Vincristine (B1662923), supported by experimental data.

Comparative Efficacy Against Breast Cancer Cells

The in vitro cytotoxic activity of Pseudolaric Acid B (PAB), Betulinic Acid, and Vincristine against the human breast adenocarcinoma cell line, MCF-7, has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison.

CompoundCell LineIC50 ValueIncubation TimeAssay MethodReference
Pseudolaric Acid B MCF-73.4 µM36 hoursMTT Assay[1][2]
MCF-71.35 µM48 hoursMTT Assay[1][2]
MCF-71.80 µM72 hoursSulforhodamine B assay[3]
Betulinic Acid MCF-713.5 µg/mL (~29.6 µM)48 hoursMTT Assay[4][5]
MCF-738.82 µMNot SpecifiedMTT and SRB assays[6]
MCF-754.97 µM48 hoursAlamar blue assay[7]
Vincristine MCF-7239.51 µmol/mL (~239.51 mM)48 hoursMTT Assay[8]
MCF-77.371 nM48 hoursCCK-8 assay[9]

Experimental Methodologies

The following protocols outline the general procedures for the key experiments cited in the comparative data. Researchers should refer to the specific publications for detailed experimental conditions.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity after treatment with a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or the WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pseudolaric Acid B, Betulinic Acid, or Vincristine) and a vehicle control (like DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition:

    • MTT Assay: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically around 570 nm for MTT and 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

General Protocol:

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

General Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.

Visualizing Mechanisms of Action

Experimental Workflow for Determining Cytotoxicity

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound using an MTT assay.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A generalized workflow for determining the IC50 value of a compound using the MTT assay.

Signaling Pathway of Pseudolaric Acid B-Induced Apoptosis

Research indicates that Pseudolaric Acid B induces apoptosis in cancer cells through a p53-dependent pathway that involves the modulation of the Bcl-2 family of proteins and subsequent caspase activation.

G cluster_pathway PAB-Induced Apoptosis Pathway PAB Pseudolaric Acid B p53 p53 Upregulation PAB->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_cellcycle PAB-Induced G2/M Arrest PAB Pseudolaric Acid B Microtubules Microtubule Disruption PAB->Microtubules Spindle Mitotic Spindle Abnormalities Microtubules->Spindle G2M_Checkpoint G2/M Checkpoint Activation Spindle->G2M_Checkpoint Cell_Cycle_Arrest G2/M Arrest G2M_Checkpoint->Cell_Cycle_Arrest

References

Independent Verification of Demethoxydeacetoxypseudolaric Acid B's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB), more commonly researched as Pseudolaric acid B (PAB). The focus is on its independently verified anti-cancer and anti-inflammatory properties, benchmarked against established alternatives. All data is presented with supporting experimental protocols and visual signaling pathways to facilitate informed research and development decisions.

Executive Summary

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant potential as both an anti-cancer and anti-inflammatory agent. Its primary mechanism of anti-cancer activity is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. This action places it in the category of microtubule-destabilizing agents, a class that includes clinically significant drugs like Vinca alkaloids and Colchicine (B1669291). Furthermore, PAB exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. This dual activity makes PAB a compelling candidate for further investigation in oncology and inflammatory diseases.

Anti-Cancer Activity: A Comparative Analysis

PAB's cytotoxic effects have been documented across a range of cancer cell lines. Its efficacy is primarily attributed to its ability to inhibit tubulin polymerization, a critical process for cell division.

Quantitative Data Summary: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB in comparison to two well-established microtubule inhibitors, Paclitaxel (a microtubule stabilizer) and Colchicine (a microtubule destabilizer).

CompoundCell LineCancer TypeIC50 (µM)Citation
Pseudolaric acid B MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)[1][2]
HCT-116Colorectal Carcinoma1.11[3]
HepG2Hepatocellular Carcinoma~0.9[4]
A549Lung CarcinomaNot explicitly found
HN22Head and Neck Cancer~0.7 (24h)[5]
AGSGastric CancerNot explicitly found[6]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.002 - 0.3[7][8]
HCT-116Colorectal CarcinomaNot explicitly found
HepG2Hepatocellular CarcinomaNot explicitly found
A549Lung CarcinomaNot explicitly found
Multiple (Median)Lung Cancer9.4 (24h)[9]
Colchicine BT-12Atypical Teratoid/Rhabdoid Tumor0.016[10]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[10]
A375Melanoma0.0168[11]
MCF-7Breast Cancer0.004[12]

Note: IC50 values can vary significantly based on the assay conditions, including incubation time and the specific cell line used. Direct comparison of values from different studies should be interpreted with caution.

Signaling Pathway: Microtubule Destabilization

PAB disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, PAB inhibits its polymerization into microtubules. This leads to a cascade of events culminating in apoptosis.

Microtubule_Destabilization_Pathway cluster_PAB Pseudolaric acid B (PAB) cluster_Tubulin Tubulin Dynamics cluster_CellCycle Cell Cycle Progression PAB PAB Tubulin αβ-Tubulin Dimers PAB->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

PAB inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Anti-Inflammatory Activity: A Comparative Analysis

PAB has been shown to suppress inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammation, and its dysregulation is implicated in numerous chronic diseases.

Quantitative Data Summary: Anti-Inflammatory Activity

The following table provides a summary of the anti-inflammatory effects of PAB and other natural compounds known to inhibit the NF-κB pathway.

CompoundTarget/AssayEffectIC50/ConcentrationCitation
Pseudolaric acid B IL-1β, TNF-α mRNAInhibition0.5 µmol/L[10]
PGE2 productionInhibitionSignificant at tested conc.[1]
NF-κB p65 translocationInhibitionDose-dependent[5]
SIRT1 ActivationUpregulation0.3 µM
Curcumin NF-κB activationInhibitionWidely reported
Resveratrol NF-κB activationInhibitionWidely reported
Quercetin NO productionInhibitionIC50 = 12.0 ± 0.8 µM[13]
Luteolin NO productionInhibitionIC50 = 7.6 ± 0.3 µM[13]

Note: The diversity of assays and endpoints makes direct comparison challenging. The data indicates that PAB's anti-inflammatory potency is within the range of other bioactive natural compounds.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a key signaling cascade that regulates the expression of pro-inflammatory genes. PAB has been shown to interfere with this pathway at multiple points, ultimately reducing the production of inflammatory mediators.

NFkB_Inhibition_Pathway cluster_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PAB PAB PAB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

PAB inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent verification.

Experimental Workflow: General Overview

Experimental_Workflow cluster_Culture Cell Culture cluster_Treatment Compound Treatment cluster_Assays Biological Assays cluster_Analysis Data Analysis Seeding Cell Seeding (96-well or 6-well plates) Treatment Treatment with PAB and Control Compounds Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Tubulin Tubulin Polymerization Assay Treatment->Tubulin IF Immunofluorescence (Microtubule Imaging) Treatment->IF WB Western Blot (Protein Expression) Treatment->WB Analysis Data Acquisition and Analysis MTT->Analysis Tubulin->Analysis IF->Analysis WB->Analysis

A general workflow for assessing the biological activity of PAB.
MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Pseudolaric acid B (PAB) and control compounds (e.g., Paclitaxel, Colchicine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.

    • Treat the cells with various concentrations of PAB and control compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16][17]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

    • PAB and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution (e.g., 1-2 mg/mL) in ice-cold polymerization buffer containing GTP.

    • Add various concentrations of PAB or control compounds to the wells of a 96-well plate.

    • Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

    • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.[18][19][20][21][22]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of microtubule-targeting agents.

  • Materials:

    • Cells cultured on glass coverslips

    • PAB and control compounds

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips and treat with PAB or control compounds for the desired time.

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding sites.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with antifade medium.

    • Visualize and capture images of the microtubule network using a fluorescence microscope.

Conclusion

The available evidence strongly supports the biological activity of Pseudolaric acid B as a potent anti-cancer and anti-inflammatory agent. Its mechanism of action as a microtubule destabilizer, coupled with its ability to inhibit the NF-κB pathway, presents a unique therapeutic profile. While direct comparative data with established drugs is still emerging, the existing quantitative and qualitative findings position PAB as a promising lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for the independent verification and further exploration of PAB's biological activities.

References

Demethoxydeacetoxypseudolaric Acid B: A Comparative Analysis Against Standard Chemotherapy in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Demethoxydeacetoxypseudolaric acid B (DMAPT), a promising natural compound, against established chemotherapy agents. Through a detailed examination of its mechanism of action and in vitro efficacy, supported by experimental data, this document aims to objectively position DMAPT within the current landscape of cancer therapeutics. For the purpose of this guide, and based on available research, we will focus on Pseudolaric acid B (PAB), a closely related and extensively studied compound representative of this class of natural products. The primary context for comparison will be Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Pseudolaric acid B (PAB) and standard chemotherapy drugs—paclitaxel, doxorubicin (B1662922), and cisplatin—in the MDA-MB-231 human triple-negative breast cancer cell line.

CompoundCell LineIncubation TimeIC50 (µM)Citation(s)
Pseudolaric acid B (PAB) MDA-MB-23124 hours19.3[1]
48 hours8.3[1]
72 hours5.76[1]
Paclitaxel MDA-MB-23148-72 hours~0.3 - 5.0 (Varies across studies)
Doxorubicin MDA-MB-23148 hours~6.6 - 8.3 (Varies across studies)
Cisplatin MDA-MB-23148-72 hoursHighly variable (<5 to >50)

Note: The IC50 values for standard chemotherapy drugs can vary significantly between studies due to differences in experimental conditions and assay methodologies.

Mechanisms of Action: A Comparative Overview

PAB and standard chemotherapeutic agents exhibit distinct mechanisms of action at the molecular level, leading to the inhibition of cancer cell growth and induction of apoptosis.

Pseudolaric Acid B (PAB):

PAB demonstrates a multi-targeted approach to cancer cell inhibition. Its primary mechanisms include:

  • Induction of Apoptosis: PAB triggers programmed cell death through the mitochondrial (intrinsic) pathway. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[1]

  • Cell Cycle Arrest: PAB causes cell cycle arrest at the G2/M phase, preventing mitotic entry and cell division.[1]

  • Inhibition of PI3K/AKT/mTOR Signaling Pathway: This crucial pathway, often hyperactivated in cancer, is a key target of PAB. By inhibiting the phosphorylation of key components like AKT and mTOR, PAB disrupts signals that promote cell growth, proliferation, and survival.[2][3]

Standard Chemotherapy Drugs:

  • Paclitaxel (Taxane): Paclitaxel functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization prevents the dynamic instability required for mitotic spindle formation and chromosome segregation, leading to G2/M phase arrest and subsequent apoptosis.[4][5]

  • Doxorubicin (Anthracycline): Doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibiting DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.[6][]

  • Cisplatin (Platinum-based): Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links. This distortion of the DNA structure interferes with DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.[8][9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Pseudolaric acid B and the general mechanisms of the compared standard chemotherapy drugs.

PAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PAB Pseudolaric Acid B PAB->PI3K inhibits Bcl2 Bcl-2 PAB->Bcl2 downregulates Bax Bax PAB->Bax upregulates G2M_Arrest G2/M Arrest PAB->G2M_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Pseudolaric acid B (PAB).

Standard_Chemo_Mechanisms cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Crosslinking DNA Cross-linking DNA_Adducts->DNA_Crosslinking DNA_Crosslinking->DNA_Damage Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanisms of action for standard chemotherapy drugs.

Experimental Protocols

Detailed methodologies for the key assays cited in the comparative analysis are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.[10][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Add the desired concentrations of the test compound (PAB or standard chemotherapy drugs) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][14]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

Pseudolaric acid B demonstrates significant in vitro anticancer activity against triple-negative breast cancer cells, with a mechanism of action that is distinct from standard chemotherapy agents. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of the critical PI3K/AKT/mTOR signaling pathway, highlights its potential as a novel therapeutic candidate. While direct comparative IC50 values suggest that PAB's potency may be in a similar range to some standard drugs, its unique multi-targeted approach could offer advantages in overcoming drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of TNBC and other malignancies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and its related compounds, supported by experimental data and detailed methodologies. We delve into the structure-activity relationships that govern their cytotoxic effects and explore the underlying molecular mechanisms.

This compound, a natural product analog, has demonstrated significant potential as a cytotoxic agent against a variety of cancer cell lines. Its structural similarity to Pseudolaric acid B (PAB), a well-studied diterpene acid from the root bark of Pseudolarix kaempferi, provides a valuable framework for understanding its mechanism of action and for the rational design of more potent derivatives.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of DMDA-PLAB, also reported in scientific literature as compound 13b, has been evaluated against a panel of human cancer cell lines.[1] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for DMDA-PLAB and its parent compound, Pseudolaric acid B (PAB), against various cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeDMDA-PLAB (Compound 13b) IC50 (µM)[1]Pseudolaric Acid B (PAB) IC50 (µM)
HMEC-1 Microvascular Endothelial0.136Not Reported
HL-60 Promyelocytic Leukemia0.25844[2]
A-549 Lung Carcinoma0.489>100[3]
MDA-MB-468 Breast Adenocarcinoma0.583Not Reported
BEL-7402 Hepatocellular Carcinoma0.875Not Reported
HCT116 Colon Carcinoma1.162Not Reported
HeLa Cervical Adenocarcinoma0.344Not Reported
HepG2 Hepatocellular CarcinomaNot Reported1.58[4]
SK-Hep-1 Hepatocellular CarcinomaNot Reported1.90[4]
Huh-7 Hepatocellular CarcinomaNot Reported2.06[4]
MDA-MB-231 Breast AdenocarcinomaNot Reported5.76 (72h)[5]
HN22 Head and Neck CancerNot Reported-[6]

Note: IC50 values for PAB are compiled from various sources and may have been determined under different experimental conditions. A direct, head-to-head comparison in a single study would provide the most accurate comparative data.

The data suggests that DMDA-PLAB exhibits potent cytotoxic activity, in some cases potentially exceeding that of PAB, although direct comparative data across all cell lines is limited. The sub-micromolar activity of DMDA-PLAB against several cancer cell lines highlights its promise as a lead compound for further anticancer drug development.

Unraveling the Mechanism of Action: Insights from Pseudolaric Acid B

The mechanism of action for PAB has been extensively studied and provides a strong basis for understanding how DMDA-PLAB may exert its cytotoxic effects. PAB is known to be a microtubule-destabilizing agent, inducing cell cycle arrest at the G2/M phase and subsequently leading to apoptosis.[1][7] This disruption of the cellular microtubule network and inhibition of mitotic spindle formation is a key aspect of its anticancer activity.[1]

Several key signaling pathways have been implicated in PAB-induced apoptosis:

  • PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this critical survival pathway in cancer cells.[5]

  • ATM/Chk2/p53 Pathway: Activation of this DNA damage response pathway by PAB can lead to cell cycle arrest and apoptosis.

  • Death Receptor Pathway: PAB can induce apoptosis through the activation of death receptors, such as DR5, leading to the activation of caspase-8.[6]

  • Mitochondrial Pathway: PAB can also trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9.[5]

The structural modifications in DMDA-PLAB likely modulate its interaction with these molecular targets, leading to its potent cytotoxic profile.

Visualizing the Pathways

To illustrate the complex signaling cascades involved, the following diagrams were generated using Graphviz (DOT language).

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors (e.g., DR5) Death Receptors (e.g., DR5) Death Ligands->Death Receptors (e.g., DR5) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., DR5)->Pro-caspase-8 FADD Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 PAB/DMDA-PLAB PAB/DMDA-PLAB Mitochondrion Mitochondrion PAB/DMDA-PLAB->Mitochondrion Stress Microtubule Destabilization Microtubule Destabilization PAB/DMDA-PLAB->Microtubule Destabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G2/M Arrest G2/M Arrest Microtubule Destabilization->G2/M Arrest G2/M Arrest->Apoptosis

Caption: A simplified model of the apoptotic signaling pathways potentially activated by PAB and DMDA-PLAB.

experimental_workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment (DMDA-PLAB, PAB) Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay (e.g., MTT, PI) Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A general workflow for determining the cytotoxic activity of test compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like DMDA-PLAB.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMDA-PLAB or PAB) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This method is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the test compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of PI fluorescence. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis induced by the compound.

GPX4 Inhibition Assay

As some PAB derivatives have been shown to induce ferroptosis by inhibiting glutathione (B108866) peroxidase 4 (GPX4), this assay is relevant for mechanistic studies.

  • Reagent Preparation: Prepare assay buffer, NADPH, glutathione (GSH), glutathione reductase (GR), and the test compound.

  • Enzyme Reaction: In a 96-well plate, combine the assay buffer, GR, GSH, NADPH, and the test compound.

  • Initiation: Initiate the reaction by adding recombinant GPX4 and a lipid hydroperoxide substrate.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADPH to NADP+ by GR is coupled to the reduction of oxidized glutathione (GSSG) produced by GPX4, resulting in a decrease in absorbance.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the GPX4 activity. Compare the activity in the presence of the test compound to a control to determine the percentage of inhibition.

Conclusion

This compound has emerged as a potent cytotoxic agent with a promising profile for further development as an anticancer therapeutic. Its structure-activity relationship, when compared to Pseudolaric acid B, suggests that specific modifications can enhance its biological activity. The likely mechanism of action involves the disruption of microtubule dynamics and the induction of apoptosis through multiple signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DMDA-PLAB and its analogs, paving the way for the discovery of novel and more effective cancer treatments.

References

Meta-analysis of studies on Pseudolaric acid B and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A meta-analysis of studies on Pseudolaric acid B (PAB) and its analogs reveals their significant potential as anticancer agents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Data Presentation: Comparative Anticancer Activity

Pseudolaric acid B, a diterpenoid extracted from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory effects. Structural modifications of PAB have been explored to enhance its antitumor activity and reduce cytotoxicity to normal cells.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB and its derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.

CompoundCancer Cell LineIC50 (µM)Notes
Pseudolaric acid B (PAB) HCT-116 (Colon)1.11
MCF-7 (Breast)Not specified
HepG2 (Liver)Not specified
A549 (Lung)Not specified
HeLa (Cervical)10Dose-dependent inhibitory effect.
HN22 (Head and Neck)~0.7 (at 24h)
MDA-MB-231 (Triple-negative breast)8.3 (at 48h)
RD (Rhabdomyosarcoma)7.5 (at 48h)
HO-8910 (Ovarian)Not specifiedPAB reduced cell viability in a dose- and time-dependent manner.
A2780 (Ovarian)Not specifiedPAB reduced cell viability in a dose- and time-dependent manner.
Derivative D3 HCT-116 (Colon)0.21Approximately 5.3 times more potent than PAB.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for assays commonly used to evaluate the anticancer effects of PAB and its analogs.

Cell Viability and Cytotoxicity Assay (e.g., CCK-8 or MTT)

This assay determines the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PAB or its analogs for specified durations (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins and assess their expression levels and phosphorylation status.

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate it with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization: Signaling Pathways

The anticancer activity of Pseudolaric acid B is attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PAB_Anticancer_Mechanisms cluster_pathways Signaling Pathways cluster_effects Cellular Effects PAB Pseudolaric Acid B PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR Inhibits NF_kB NF-κB Pathway PAB->NF_kB Inhibits p38_MAPK p38 MAPK Pathway PAB->p38_MAPK Inhibits Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway PAB->Mitochondrial_Apoptosis Activates Death_Receptor Death Receptor Pathway PAB->Death_Receptor Activates CellCycleArrest G2/M Cell Cycle Arrest PAB->CellCycleArrest Induces Proliferation Inhibition of Proliferation PI3K_AKT_mTOR->Proliferation NF_kB->Proliferation Apoptosis Induction of Apoptosis Mitochondrial_Apoptosis->Apoptosis Death_Receptor->Apoptosis

Caption: Overview of PAB's anticancer mechanisms.

PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. It also suppresses the NF-κB and p38 MAPK signaling pathways, which are involved in inflammation and cell proliferation. Furthermore, PAB induces apoptosis through both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Phosphorylation mTOR mTOR p_AKT->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Promotes

Caption: PAB's inhibition of the PI3K/AKT/mTOR pathway.

Studies have demonstrated that PAB downregulates the expression levels of PI3K, phosphorylated (p)-AKT, and p-mTOR, thereby inhibiting cancer cell proliferation and survival.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulates Mitochondria Mitochondria PAB->Mitochondria Induces stress Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced apoptosis pathways.

PAB has been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5), leading to the activation of caspase-8 in the extrinsic pathway. It also triggers the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, a key executioner of apoptosis.

Safety Operating Guide

Essential Guide to the Safe Disposal of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Demethoxydeacetoxypseudolaric acid B, a derivative of Pseudolaric acid B. The following information is synthesized from safety data sheets of related compounds and general best practices for laboratory chemical waste management.

Note: No specific safety data sheet (SDS) for this compound was found. The following procedures are based on information for the closely related compound, Pseudolaric Acid B, and general chemical safety guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for complete and accurate guidance.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Eye Protection Safety GlassesChemical splash goggles
Hand Protection GlovesCompatible chemical-resistant gloves
Body Protection Lab CoatStandard laboratory coat
Respiratory Protection RespiratorNIOSH-approved respirator if ventilation is inadequate or dust is present

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Avoid direct contact with skin and eyes.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal company.

  • Containment:

    • Carefully transfer any unused or waste this compound into a designated and properly labeled chemical waste container.[1]

    • The container should be tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Cleanup:

    • In the event of a spill, avoid raising dust.[1]

    • Wear the appropriate PPE, including a respirator if necessary.[1]

    • For small spills, gently sweep up the solid material and place it into the designated chemical waste container.

    • For larger spills, utilize an absorbent material that does not react with the compound.

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with the compound. Use a suitable laboratory detergent and water.

    • Collect all contaminated materials, such as paper towels and absorbent pads, and place them in the chemical waste container.

    • Contaminated protective clothing should be segregated and cleaned by a professional service; do not take it home.[1]

  • Final Disposal:

    • Arrange for the collection of the chemical waste container by a licensed hazardous waste disposal company.

    • Ensure all paperwork and labeling are completed in accordance with your institution's policies and local regulations.

    • Dispose of the contents and the container at an approved waste disposal plant.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_cleanup Spill & Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Transfer Waste to Labeled Container B->C F Store Container Securely C->F D Manage Spills E Decontaminate Surfaces & Equipment D->E E->C Contain Contaminated Materials G Arrange for Professional Waste Collection F->G

Disposal Workflow for this compound

References

Personal protective equipment for handling Demethoxydeacetoxypseudolaric acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Demethoxydeacetoxypseudolaric acid B. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach based on general principles for handling potent, acidic compounds of unknown toxicity.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a biologically active compound and should be handled with care.[1] Assume the compound is a skin and eye irritant and potentially toxic. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldAlways wear chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. If a splash occurs, remove the outer glove immediately and inspect the inner glove for any breaches.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat is required. Ensure sleeves are fully extended.
Respiratory Protection Fume HoodAll handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Foot Protection Closed-toe ShoesNever wear open-toed shoes in the laboratory. Shoes should be made of a non-porous material.

Operational Plan for Handling

This step-by-step protocol ensures the safe handling of this compound during experimental procedures.

2.1. Preparation

  • Designate a Workspace: All work with this compound must be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2.2. Weighing and Aliquoting

  • Tare the Balance: Use an analytical balance inside the fume hood. Place a piece of weighing paper on the balance and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

  • Transfer to Vial: Transfer the weighed compound into a pre-labeled vial.

  • Clean Equipment: Wipe the spatula and any other contaminated surfaces with a solvent-moistened cloth (e.g., 70% ethanol) and dispose of the cloth in the designated solid waste container.

2.3. Solubilization

  • Add Solvent: Using a calibrated pipette, add the desired solvent to the vial containing this compound.

  • Ensure Dissolution: Cap the vial and vortex or sonicate as needed to ensure complete dissolution. Keep the vial capped at all times when not adding or removing liquid.

Disposal Plan

Proper disposal of waste containing this compound is critical to ensure laboratory and environmental safety. All waste is considered hazardous.

3.1. Waste Segregation

  • Solid Waste: Includes contaminated gloves, weighing paper, pipette tips, and paper towels. Collect this waste in a dedicated, labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Includes unused solutions and solvent rinses. Collect in a labeled, leak-proof, and chemically resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.

3.2. Decontamination

  • Work Surfaces: At the end of the procedure, thoroughly decontaminate the work area within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.

  • Equipment: Non-disposable equipment should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

3.3. Waste Pickup

  • Follow your institution's guidelines for the storage and pickup of hazardous waste. Ensure all waste containers are securely sealed and properly labeled before removal from the laboratory.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills or spills outside the fume hood, evacuate the area and contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethoxydeacetoxypseudolaric acid B
Reactant of Route 2
Demethoxydeacetoxypseudolaric acid B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。